Sodium chlorate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;chlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHUMGUJCQRKBT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaClO3, ClNaO3 | |
| Record name | SODIUM CHLORATE | |
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| Record name | SODIUM CHLORATE | |
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| Record name | sodium chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_chlorate | |
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DSSTOX Substance ID |
DTXSID7026025 | |
| Record name | Sodium chlorate | |
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Molecular Weight |
106.44 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium chlorate appears as an odorless pale yellow to white crystalline solid. It is appreciably soluble in water and heavier, so may be expected to sink and dissolve at a rapid rate. Although it is not itself flammable, the solid product and even 30% solutions in water are powerful oxidizing agents. Contact with wood, organic matter, ammonium salts, sulfur, sulfuric acid, various metals, and other chemicals may result in fires or explosions, particularly if any solid materials are finely divided. Excessive heat, as in fires, may cause evolution of oxygen gas that may increase the intensity of fires and may also result in explosions. Mixtures with combustible materials are very flammable and may be ignited by friction. It is used for making herbicides, explosives, dyes, matches, inks, cosmetics, pharmaceuticals, defoliants, paper, and leather., Dry Powder; Dry Powder, Liquid; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Colorless or white odorless solid; [Merck Index] Slightly hygroscopic; [CHEMINFO] Colorless or light yellow granules; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS OR WHITE GRANULES. | |
| Record name | SODIUM CHLORATE | |
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| Record name | Chloric acid, sodium salt (1:1) | |
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Solubility |
100 g/100 g water at 25 °C; slightly soluble in ethanol, Sodium chloride diminishes solubility in water, 790 g/L (in water) at 0 °C; 2300 g/L (in water) at 100 °C; in 90% alcohol 16 g/kg; soluble in glycerol, Solubility in water, g/100ml at 20 °C: 100 | |
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Density |
2.49 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.5 g/cu cm, 2.5 g/cm³ | |
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Vapor Pressure |
Negligible at room temperature | |
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Impurities |
Impurities: sodium chloride and chromium | |
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Color/Form |
Colorless cubic crystals, Colorless crystals or granules | |
CAS No. |
7775-09-9, 9011-70-5 | |
| Record name | SODIUM CHLORATE | |
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| Record name | Sodium chlorate [ISO] | |
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| Record name | Chloric acid, sodium salt (1:1) | |
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| Record name | SODIUM CHLORATE | |
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Melting Point |
478 °F (USCG, 1999), 248 °C | |
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Synthetic Methodologies and Production Process Optimization
Industrial Electrolytic Production Mechanisms
NaCl + 3H₂O → NaClO₃ + 3H₂ alphaindustrial.group
The production process begins with the dissolution of sodium chloride in water to create a brine solution, which then undergoes purification. diva-portal.org This purified brine is mixed with an electrolyte and subjected to electrolysis in undivided electrochemical cells. diva-portal.org
Electrolysis of Sodium Chloride Solutions
The electrolysis process involves the oxidation of chloride ions at the anode to form chlorine gas, which then hydrolyzes in the aqueous solution to form hypochlorous acid and hypochlorite (B82951) ions. alphaindustrial.groupgloballcadataaccess.orgcstitaniums.com At the cathode, water is reduced to produce hydrogen gas and hydroxide (B78521) ions. diva-portal.orgcstitaniums.com The key reactions are:
Anode: 2Cl⁻ → Cl₂ + 2e⁻ denora.com
Cathode: 2H₂O + 2e⁻ → H₂ + 2OH⁻ diva-portal.org
Hydrolysis: Cl₂ + H₂O ⇌ HClO + H⁺ + Cl⁻ alphaindustrial.groupatamankimya.com
The formed hypochlorous acid is then converted to chlorate (B79027) in the bulk solution. alphaindustrial.groupgoogle.com
Competing Reaction Pathways: Anodic Chlorate Formation versus Hypochlorite Autoxidation
The conversion of the intermediate hypochlorite (a combination of hypochlorous acid and hypochlorite ions) to chlorate proceeds through two competing pathways:
Anodic Chlorate Formation: Hypochlorite ions can be directly oxidized to chlorate at the anode. alphaindustrial.groupwikipedia.org This pathway is considered a loss reaction in industrial settings as it results in a lower current efficiency, with a theoretical maximum of only 66.7%. google.com
Hypochlorite Autoxidation (Chemical Chlorate Formation): In the bulk of the electrolyte solution, hypochlorous acid and hypochlorite ions react to form chlorate. alphaindustrial.groupwikipedia.org This chemical conversion is the desired pathway in industrial production as it leads to a higher current efficiency, approaching 100%. The reaction is: 2HOCl + OCl⁻ → ClO₃⁻ + 2H⁺ + 2Cl⁻ diva-portal.org
Industrial cells are therefore optimized to favor the autoxidation pathway to maximize efficiency. alphaindustrial.groupatamankimya.com
Energetic Considerations and Efficiency Enhancements in Electrosynthesis
The production of sodium chlorate is an energy-intensive process, consuming approximately 4500-5500 kWh of electricity per short ton of this compound. sci-hub.st A significant portion of the manufacturing cost, around 45% to 50%, is attributed to energy consumption, with over 95% of that energy used in the electrolysis step. google.com
Key strategies for enhancing energy efficiency include:
Optimizing Cell Design: The introduction of dimensionally stable anodes (DSAs) has significantly improved both current efficiency and energy consumption compared to the older graphite (B72142) anodes. google.com
Advanced Process Control (APC): APC solutions can be employed to distribute electricity optimally among different cells, pushing production to the most efficient units first. ipcos.com This helps to reduce the specific energy consumption (kWh per ton of chlorate). ipcos.com
Heat Management: The electrolysis process generates significant heat that must be removed. sci-hub.st Efficient heat exchange systems are crucial for maintaining optimal operating temperatures. google.com
Current Efficiency Optimization Strategies
Current efficiency in this compound production is primarily impacted by loss reactions, the most significant being the cathodic reduction of hypochlorite. gu.segu.se To mitigate this, sodium dichromate is added to the electrolyte. gu.segu.se The dichromate forms a film on the cathode surface that inhibits the reduction of hypochlorite and promotes the desired hydrogen evolution reaction. gu.segu.se
Other factors influencing current efficiency include:
Electrode Materials: The shift from graphite anodes to metal anodes, such as those with platinum-iridium or ruthenium dioxide coatings on a titanium substrate, has increased current efficiencies from 80-85% to 93-95%. sci-hub.st
Cathode Surface Condition: The type of iron oxyhydroxide (FeOOH) formed on mild steel cathodes can affect performance. Goethite (α-FeOOH) is associated with normally performing cathodes, while lepidocrocite (γ-FeOOH) is found on poorly performing ones. gu.segu.segu.se
Minimizing Side Reactions: The evolution of oxygen at the anode is a side reaction that lowers current efficiency. sci-hub.st This is influenced by the anode material and the pH of the electrolyte. sci-hub.st
Electrochemical Cell Design and Operational Parameter Research
The design of the electrochemical cell and the precise control of operational parameters are critical for maximizing the efficiency of this compound production.
Influence of Electrolyte pH on Production Efficiency
The pH of the electrolyte is a crucial parameter that significantly impacts current efficiency. The optimal rate for the chemical formation of chlorate from hypochlorite occurs within a narrow pH range. sci-hub.st
Optimal pH Range: Industrial chlorate cells are typically operated at a pH between 5.9 and 6.7. sci-hub.st Research indicates a maximum efficiency is achieved at a pH of around 6.75. exrockets.com
Impact of pH Imbalance: If the pH is not controlled, the current efficiency can drop dramatically, from as high as 99% to as low as 66.66%. researchgate.netresearchgate.netdoaj.org
pH Control Mechanisms: Maintaining the optimal pH often requires the controlled addition of acid, such as hydrochloric acid, to the electrolyte. exrockets.comexrockets.com The amount of acid required can vary depending on the cell size and the stage of the electrolysis process. exrockets.com Advanced control systems, such as fractional-order PID controllers, are being developed for more precise pH regulation. researchgate.netdoaj.orgache-pub.org.rs
The relationship between electrolyte pH and other operational parameters is complex. For instance, at a constant hypochlorite concentration, the anodic oxidation loss is independent of pH between 6.5 and 10.5. researchgate.net
Table 1: Key Operational Parameters and their Impact on this compound Production
| Parameter | Typical Range/Value | Impact on Efficiency |
|---|---|---|
| Electrolyte pH | 5.9 - 6.7 sci-hub.st | Crucial for maximizing current efficiency by favoring chemical chlorate formation. sci-hub.stresearchgate.netresearchgate.netdoaj.org |
| Operating Temperature | 80°C - 90°C alphaindustrial.groupatamankimya.com | Higher temperatures favor the rate of chemical chlorate formation. exrockets.com |
| Current Efficiency | 93% - 95% (with metal anodes) sci-hub.st | Higher efficiency reduces energy consumption per unit of product. |
| Anode Material | Mixed Metal Oxide (e.g., RuO₂ on Ti) diva-portal.orgsci-hub.st | Dimensionally stable anodes improve current efficiency and reduce energy consumption compared to graphite. google.comsci-hub.st |
| Cathode Material | Mild Steel diva-portal.orgexrockets.com | Surface condition and presence of protective films (from dichromate) are critical for preventing loss reactions. gu.segu.se |
| Sodium Dichromate Concentration | 2-3 g/L sci-hub.st | Inhibits the cathodic reduction of hypochlorite, a major loss reaction. gu.segu.se |
Adaptive Neuro-Fuzzy Inference System Modeling for pH Prediction in Electrolytic Cells
Precise control of pH in electrolytic cells is critical for maximizing the current efficiency of this compound production. researchgate.nettandfonline.com If the pH is not properly controlled, the current efficiency can drop significantly. researchgate.net Traditional analytical models for pH prediction are often impractical for real-time control due to their reliance on a large number of parameters that are difficult to measure in an industrial setting. researchgate.nettandfonline.com
To address this, researchers have developed models using an Adaptive Neuro-Fuzzy Inference System (ANFIS). researchgate.netresearchgate.net ANFIS combines the learning capabilities of neural networks with the reasoning of fuzzy logic, making it a powerful tool for modeling complex, non-linear systems. mdpi.com These models can accurately predict the pH of the cell electrolyte using a limited number of easily measurable parameters. researchgate.nettandfonline.com One such model demonstrated high accuracy in predicting pH with a low root mean square error (RMSE) of 0.1290 and a high coefficient of determination (R²) of 0.8816 during the testing phase. tandfonline.comresearchgate.net The successful implementation of ANFIS models provides a reliable tool for designing more effective pH controllers, leading to more energy-efficient this compound production. tandfonline.comresearchgate.net
Electrolyte Temperature and DC Load Current Effects
Electrolyte temperature and the direct current (DC) load are two other significant factors that influence the efficiency of this compound production. researchgate.netmdpi.com The rate of the chemical reaction that forms chlorate is strongly dependent on temperature. diva-portal.org For instance, the reaction to convert hypochlorite to chlorate is accelerated at temperatures above approximately 60°C. wikipedia.org However, higher temperatures can also have negative effects on cell performance. openchemicalengineeringjournal.com
The DC load current directly drives the electrochemical reactions. Varying the current load can be a strategy to minimize costs, especially with fluctuating electricity prices. diva-portal.org However, operating at different current loads requires a thorough understanding of the electrode behavior across a wide current range. diva-portal.org For example, at low current loads, it is crucial to ensure the cathode remains under cathodic protection to prevent corrosion. diva-portal.org Both electrolyte temperature and DC load current are key input parameters in ANFIS models for predicting cell pH, highlighting their importance in process control and optimization. tandfonline.comresearchgate.net
Mass Transfer Dynamics and Current Density Distribution in Chlorate Cells
The efficiency of a chlorate cell is heavily dependent on mass transfer and the transport of reacting species to and from the electrode surfaces. scispace.com The hydrodynamic behavior within the cell significantly affects the total current density, cell voltage, and the distribution of current across the electrodes. thepyrotechnician.comdiva-portal.org An uneven current density distribution can lead to increased energy consumption and non-uniform depletion of the electrocatalyst. scispace.com
Mathematical models, specifically tertiary current density distribution models, have been developed to understand these complex dynamics. thepyrotechnician.comresearchgate.net These models account for mass transport through diffusion, migration, and convection. researchgate.net A key finding from these models is the development of a diffusion layer of species along the height of the anode, which can create a substantial concentration overpotential, particularly at the top of the anode. researchgate.net This leads to a non-uniform current density distribution that worsens as the electrolyte flow velocity decreases. researchgate.net
Experimental simulations using real-scale chlorate cells have confirmed that increasing the electrolyte flow rate results in more even current density distributions, reduced cell voltage, and an increased total current density. thepyrotechnician.comdiva-portal.org This is attributed to the replenishment of ions at the electrode surfaces, which reduces concentration overpotentials. thepyrotechnician.comdiva-portal.org The presence of hydrogen gas bubbles evolved at the cathode also plays a role by inducing a buoyancy-driven flow, which enhances mass transfer. diva-portal.orgscispace.com However, these bubbles can also have negative effects by increasing the electrolyte's resistivity and reducing the electroactive area of the electrodes. scispace.com
Electrode Materials and Catalysis Research
The choice of electrode materials and the understanding of catalytic processes at their surfaces are fundamental to the efficiency and sustainability of this compound production. Research in this area focuses on improving the selectivity of the desired reactions while minimizing unwanted side reactions.
Cathodic Selectivity and Hydrogen Evolution Reaction Studies
In the undivided electrolytic cells used for this compound production, the primary reaction at the cathode is the evolution of hydrogen gas. diva-portal.orgd-nb.info However, other undesirable reduction reactions can also occur, such as the reduction of hypochlorite and chlorate ions back to chloride, which significantly lowers the current efficiency. diva-portal.orgd-nb.infoutwente.nl To achieve high efficiency, these unwanted reactions must be suppressed. utwente.nl
The selectivity of the cathode for the hydrogen evolution reaction (HER) is therefore of paramount importance. utwente.nlgu.se Mild steel is a commonly used cathode material due to its low cost and relatively low overpotential for hydrogen evolution. d-nb.info However, it suffers from low selectivity. d-nb.info Researchers are actively exploring alternative cathode materials that are highly active for the HER but hinder the reduction of oxychloric species. utwente.nl These materials must also be stable in the harsh environment of the chlorate process. utwente.nl One promising area of research involves coating titanium electrodes with manganese oxide layers, which have shown to significantly increase the selectivity for the HER to above 95% in hypochlorite solutions. acs.orgacs.org
Role of Chromium Species in Cathode Performance
For over a century, the addition of sodium dichromate to the electrolyte has been essential for achieving high cathodic selectivity in industrial this compound production. utwente.nlresearchgate.net During electrolysis, a thin film of chromium(III) hydroxide forms on the cathode surface. utwente.nlresearchgate.net This film acts as a selective barrier, hindering the transport of hypochlorite and chlorate anions to the electrode surface and thus preventing their reduction. researchgate.net At the same time, it allows water to reach the cathode, enabling the hydrogen evolution reaction to proceed. researchgate.net
The presence of chromium(VI) in the electrolyte provides several other benefits: it buffers the electrolyte at the optimal pH for the chlorate formation reaction, catalyzes this reaction in the bulk solution, and helps protect the steel cathodes from corrosion. utwente.nlresearchgate.netdoi.org The cathodic current efficiency increases with increasing dichromate concentrations up to about 5 g/dm³. d-nb.info
Despite its benefits, the use of hexavalent chromium is a significant environmental and health concern, leading to an urgent need to find alternatives. utwente.nlgu.se Research is focused on developing chromium-free production methods, which may involve a combination of solutions targeting each of the functions that chromium currently fulfills. doi.org This includes the development of new cathode materials with inherent selectivity for the hydrogen evolution reaction. utwente.nlacs.org
Investigation of Alternative Cathode Catalysts (e.g., RuO2, Manganese Oxides)
Novel Approaches in this compound Synthesis
Beyond the investigation of alternative cathode materials, broader innovations in the synthesis process for this compound are being explored. These novel approaches aim to improve efficiency, reduce environmental impact, and lower production costs.
One area of innovation involves the integration of the this compound production process with other electrochemical systems. For example, a process has been proposed that combines a this compound cell with a cation exchange membrane type chlorine-alkali cell. google.com In this integrated system, the weak saline solution from the anode chamber of the chlorine-alkali cell is fortified with sodium chloride, purified using a chelating ion exchange resin to remove impurities like calcium and magnesium, and then fed into the this compound cell. google.com This approach allows for the effective recovery of this compound that might be formed as a by-product in the chlorine-alkali cell and helps to maintain a stable electrolytic voltage in the chlorate cell. google.com
The use of nanocrystalline materials represents another frontier in cathode technology for chlorate production. diva-portal.org These materials offer a large surface area, which can enhance the electrocatalytic properties of the cathode. diva-portal.org For instance, in-situ activation of cathodes through the addition of molybdate (B1676688) to the electrolyte has been shown to result in the deposition of a molybdenum film, which increases the cathode's surface area and activates the hydrogen evolution reaction. diva-portal.org
Furthermore, research into the fundamental aspects of the chlorate formation chemistry continues to yield insights that can lead to process improvements. Studies on the decomposition of hypochlorous acid, a key intermediate, have explored various catalysts to accelerate the desired chlorate formation reaction. researchgate.net For example, yttrium(III) compounds and telluric acid have been investigated as potential catalysts for this homogeneous reaction. researchgate.net
Reaction Mechanisms and Chemical Transformations
Oxidative Reactivity and Redox Chemistry
Sodium chlorate (B79027) (NaClO₃) is a potent oxidizing agent due to the high oxidation state (+5) of the chlorine atom. geeksforgeeks.orgnih.gov Its reactivity is central to its utility in various industrial applications, including as a bleaching agent and in the synthesis of other chemicals. atamanchemicals.combyjus.com The chlorate ion (ClO₃⁻) readily accepts electrons from other substances in redox reactions. atamanchemicals.com The complexity of these reactions is influenced by factors such as pH, temperature, and the presence of catalysts. scbt.comexrockets.com
The oxidative power of sodium chlorate stems from the chlorate ion's ability to undergo reduction, a process involving the gain of electrons. In acidic conditions, the oxidizing potential of chlorate is significantly enhanced. exrockets.com The electron transfer pathways in chlorate reduction can be complex and are dependent on the specific reacting species and conditions.
The interaction of this compound with certain metal complexes, such as those containing iron, can proceed through the formation of high-valent metal-oxo intermediates. For instance, an iron(IV)-oxo species can be generated, which then participates in subsequent oxidation reactions. acs.org These pathways can involve either a direct oxygen atom transfer, leading to the formation of perchlorate (B79767) (ClO₄⁻), or an electron transfer that produces chlorine dioxide (ClO₂). acs.org
This compound reacts vigorously with a wide array of reducing agents and organic materials. atamanchemicals.com These reactions can be highly exothermic and may lead to combustion or explosions, particularly when initiated by heat, friction, or in the presence of strong acids. atamanchemicals.comscbt.com
Common reducing agents that react with this compound include:
Sulfur and Phosphorus: These elements react intensely with this compound. atamanchemicals.com
Finely Divided Metals: Metals such as iron, aluminum, and others can react explosively with this compound, especially in powdered form. atamanchemicals.comnj.gov
Organic Compounds: Contact with organic materials like wood, paper, oils, and sugars can create a significant fire hazard. scbt.comnj.govusda.gov For example, a mixture of this compound and sucrose (B13894) can create a powerful fuel. wikipedia.org
Ammonium (B1175870) Compounds and Cyanides: These can also lead to explosive reactions. nj.gov
In organic synthesis, this compound serves as an effective oxidizing agent. For example, it can be used to oxidize hydroquinone (B1673460) to quinone and furfural (B47365) to a mixture of maleic and fumaric acids, often in the presence of a catalyst like vanadium pentoxide. wikipedia.org It can also be used in conjunction with hydrochloric acid to chlorinate aromatic compounds. wikipedia.org In this process, this compound oxidizes HCl to generate the active chlorinating agents, hypochlorous acid (HOCl) or chlorine (Cl₂), depending on the pH. wikipedia.org
The reaction of this compound with potassium bromide or potassium iodide in the presence of hydrochloric acid results in the formation of bromine or iodine, respectively, along with sodium chloride and potassium chloride. geeksforgeeks.orgbyjus.com
Electron Transfer Pathways in Oxidative Reactions
Decomposition Pathways and Product Characterization
The decomposition of this compound is a critical aspect of its chemistry, particularly for applications like chemical oxygen generation. The products of decomposition can vary significantly depending on the conditions, such as temperature and the presence of catalysts. atamanchemicals.com
When heated, this compound decomposes. This process typically begins at temperatures above 300°C (572°F). exrockets.comwikipedia.org The primary decomposition reaction yields sodium chloride (NaCl) and oxygen (O₂), as shown in the following equation:
2 NaClO₃(s) → 2 NaCl(s) + 3 O₂(g) wikipedia.orgtestbook.com
This reaction is highly exothermic and can become self-sustaining above a certain temperature. exrockets.com This property is harnessed in chemical oxygen generators, often found in emergency situations on aircraft and in space stations. wikipedia.orgminearc.com In these devices, the heat required to initiate the decomposition is often generated by the oxidation of a small amount of iron powder mixed with the this compound. wikipedia.orgminearc.com
The decomposition can be a stepwise process, and under certain conditions, intermediate products like sodium perchlorate (NaClO₄) may form before complete decomposition to sodium chloride and oxygen. researchgate.net
Interactive Table: Thermal Decomposition of this compound
| Property | Value |
| Decomposition Temperature | Starts around 300°C exrockets.comwikipedia.org |
| Primary Products | Sodium Chloride (NaCl), Oxygen (O₂) wikipedia.orgtestbook.com |
| Reaction Type | Exothermic exrockets.com |
| Application | Chemical Oxygen Generation wikipedia.orgminearc.com |
The decomposition temperature of this compound can be significantly lowered by the presence of catalysts. researchgate.netresearchgate.net This is crucial for applications where a lower initiation temperature is desirable. Various metal oxides have been shown to be effective catalysts.
Cobalt Oxides (e.g., Co₃O₄): These are highly effective catalysts, capable of reducing the initial decomposition temperature of this compound significantly. researchgate.net Cobalt powder itself has also been shown to be an effective catalyst, with its catalytic activity enhanced by its oxidation during the process. nasa.gov
Iron Oxides (e.g., Fe₂O₃): Iron oxides also exhibit a strong catalytic effect on the thermal decomposition of this compound. acs.orgjes.or.jp
Other Metal Oxides: Metal oxides such as those of nickel, magnesium, and calcium can also catalyze the decomposition, though their effectiveness varies. researchgate.netresearchgate.net For instance, the addition of metal oxides like nickel oxide can lower the oxygen evolution temperature. researchgate.net
The mechanism of catalyzed decomposition often involves the surface of the metal oxide, where the chlorate ions are oxidized. researchgate.net The presence of these catalysts can also influence the reaction pathway, for example, by preventing the formation of intermediate sodium perchlorate. researchgate.net
Interactive Table: Catalysts for this compound Decomposition
| Catalyst | Effect |
| Cobalt Oxide (Co₃O₄) | Significantly lowers decomposition temperature. researchgate.net |
| Iron Oxide (Fe₂O₃) | Strong catalytic effect. acs.orgjes.or.jp |
| Nickel Oxide | Lowers oxygen evolution temperature. researchgate.net |
| Calcium Oxide (CaO) | Appreciable catalytic effect, prevents perchlorate formation. researchgate.net |
| Barium Peroxide (BaO₂) | Acts as a catalyst by itself. acs.org |
Under specific conditions, the reaction of this compound can lead to the formation of chlorine dioxide (ClO₂) and chlorine (Cl₂), both of which are important industrial chemicals. atamanchemicals.comfao.org
The production of chlorine dioxide from this compound typically involves its reduction in an acidic medium. fao.orggoogle.com Common reducing agents used in industrial processes include methanol (B129727), sulfur dioxide, and hydrochloric acid. byjus.comresearchgate.net
For example, reacting this compound with a reducing agent like hydrogen peroxide in the presence of sulfuric acid can produce chlorine dioxide. fao.org Similarly, the reaction with hydrochloric acid generates both chlorine dioxide and chlorine. google.com
In some processes, chlorine dioxide is generated by first producing chlorous acid (HClO₂) from this compound, which then reacts further. researchgate.net The formation of chlorine can also occur as a minor product during the thermal decomposition of this compound, which is why substances like barium peroxide are sometimes included in oxygen generators to absorb it. wikipedia.orgminearc.com
The generation of chlorine dioxide is a key step in the pulp and paper industry for bleaching purposes. atamanchemicals.com
Catalyzed Decomposition Processes
Specific Reaction Kinetics and Mechanistic Elucidation
The generation of chlorine dioxide (ClO₂) from this compound (NaClO₃) is a chemically complex process influenced by several factors, including the choice of reducing agent, acidity, temperature, and reactant concentrations. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing ClO₂ production for various industrial applications.
The reaction between this compound and hydrochloric acid (HCl) to produce chlorine dioxide is a widely used method. stackexchange.com The kinetics of this reaction system have been shown to follow a mixed-order rate equation with respect to the chlorate ion (ClO₃⁻). stackexchange.comresearchgate.netscientific.net Initially, the reaction exhibits first-order kinetics with respect to ClO₃⁻. stackexchange.comresearchgate.netscientific.net However, as the concentration of chlorate decreases, the reaction transitions to second-order with respect to ClO₃⁻. stackexchange.comresearchgate.netscientific.net
A study determined the first-order rate constants at different temperatures: 0.0168 s⁻¹ at 30°C, 0.0221 s⁻¹ at 40°C, and 0.0279 s⁻¹ at 50°C. researchgate.netscientific.net The second-order rate constants were found to be 0.0019 L·mol⁻¹·s⁻¹ at 30°C, 0.0028 L·mol⁻¹·s⁻¹ at 40°C, and 0.0060 L·mol⁻¹·s⁻¹ at 50°C. researchgate.netscientific.net
The reaction order provides insight into how the rate of reaction is influenced by the concentration of each reactant. In the generation of chlorine dioxide from this compound and a chloride source in the presence of an acid, the reaction orders have been determined through experimental studies.
When using hydrochloric acid at low concentrations, the reaction has been found to be first order with respect to sodium chlorite (B76162) and 1.39th order with respect to hydrochloric acid. aidic.itcetjournal.itsdu.edu.cn In a system using this compound, sodium chloride, and sulfuric acid, the reaction is first order with respect to the chlorate concentration and second order with respect to the chloride concentration. nih.govcapes.gov.brresearchgate.net
The role of acidity is particularly significant. When using sulfuric acid, the reaction order with respect to its molar concentration is exceptionally high, around 13-14. nih.govcapes.gov.brresearchgate.netpreprints.org This high order suggests a strong dependence on acidity. However, when the acidity function (h_) is used instead of molar concentration, the reaction order is reduced to a more conventional value of 2.4. nih.govcapes.gov.brresearchgate.netpreprints.org This indicates that the Hammett acidity function provides a more accurate representation of the acid's catalytic role in the reaction. preprints.org
| Reactant System | Order w.r.t. Chlorate/Chlorite | Order w.r.t. Chloride | Order w.r.t. Acid (Molarity) | Order w.r.t. Acid (Acidity Function, h_) |
|---|---|---|---|---|
| NaClO₂ + HCl (low conc.) | 1 | - | 1.39 | - |
| NaClO₃ + NaCl + H₂SO₄ | 1 | 2 | ~13-14 | 2.4 |
The rate of chlorine dioxide generation is significantly influenced by temperature. An increase in temperature generally leads to a faster reaction rate. This relationship is quantified by the activation energy (Ea), which is the minimum energy required for a reaction to occur.
For the reaction of this compound with sodium chloride in the presence of sulfuric acid, the activation energy has been determined to be 81.84 kJ/mol. preprints.org Another study investigating the reduction of this compound with pyrite (B73398) to produce chlorine dioxide reported an apparent activation energy of 52.9 kJ/mol. researchgate.net The pre-exponential Arrhenius parameter, which is related to the frequency of collisions between reactant molecules, has also been determined for these systems. nih.govcapes.gov.brresearchgate.net
| Reaction System | Activation Energy (Ea) |
|---|---|
| NaClO₃ + NaCl + H₂SO₄ | 81.84 kJ/mol |
| NaClO₃ + Pyrite | 52.9 kJ/mol |
The ratio of reactants, particularly the chlorate to chloride ratio, has a marked effect on the selectivity of the products, specifically the ratio of chlorine dioxide (ClO₂) to chlorine (Cl₂). nih.govcapes.gov.brresearchgate.net The generation of chlorine is often an undesired side reaction.
Generally, a higher efficiency in producing chlorine dioxide, meaning a higher ClO₂/Cl₂ ratio, is favored at lower temperatures. google.com High concentrations of this compound also appear to promote higher efficiency. google.com By carefully controlling the reactant ratios, it is possible to optimize the yield of chlorine dioxide while minimizing the formation of chlorine. For instance, in the reaction of chlorate, chloride, and a strong acid, using an H⁺/ClO₃⁻ ratio in excess of the stoichiometric 2:1 has been proposed to account for the chlorate consumed in the side reaction that produces chlorine. google.com
Metal ions can play a significant role in the redox reactions of this compound. Iron(II) ions (Fe²⁺), for example, can be oxidized by chlorate. Studies have shown that each chlorate ion has the stoichiometric capacity to oxidize six Fe(II) ions to Fe(III). mdpi.com This reaction can be influenced by the surrounding solution chemistry, such as the presence of chloride or sulfate (B86663) ions, and the pH of the solution. mdpi.com The oxidation of Fe(II) by chlorate is orders of magnitude faster than by oxygen or UV-photooxidation under conditions relevant to the Martian surface. mdpi.com The reactivity of iron powder with this compound is also dependent on the particle size of the iron, with finer particles exhibiting greater reactivity at lower temperatures. jes.or.jp
Impact of Reactant Ratios on Product Selectivity (e.g., ClO2/Cl2 ratio)
Advanced Synthetic Applications in Organic and Inorganic Chemistry
This compound's strong oxidizing properties make it a valuable reagent in various synthetic applications beyond its primary use in chlorine dioxide generation. atamanchemicals.comtestbook.com
In organic synthesis, this compound, often in combination with hydrochloric acid or sulfuric acid and sodium chloride, is used for the chlorination of aromatic compounds. wikipedia.org This method can be more selective and easier to handle than using chlorine gas directly. By controlling the molarity of the this compound, it is possible to achieve selective mono-, di-, and trichlorination of activated aromatic rings and the α-position of ketones. Furthermore, when combined with a catalyst such as vanadium pentoxide, this compound can act as an oxidant for a variety of organic transformations. wikipedia.org
In inorganic chemistry, this compound serves as a precursor for the manufacture of other important inorganic compounds. It is the preferred intermediate for the production of sodium perchlorate and sodium chlorite. nouryon.com Additionally, it is used in the surface treatment of metals and in the regeneration of cupric chloride etchants in the electronics industry. nouryon.com Its potent oxidizing nature is also harnessed in the mining industry for the extraction of elements like uranium and vanadium. nouryon.com
Catalytic Oxidation in Organic Synthesis (e.g., with Vanadium Pentoxide)
This compound, when paired with a catalyst like vanadium pentoxide (V₂O₅), serves as an effective oxidant for various organic transformations. wikipedia.org This combination is particularly useful for the oxidation of hydroquinones to quinones and the conversion of furfural to maleic and fumaric acids. wikipedia.org
A notable application is the oxidation of hydroquinone to quinone. In a laboratory setting, a mixture of hydroquinone, this compound, and a catalytic amount of vanadium pentoxide in a dilute sulfuric acid solution is vigorously stirred. orgsyn.org The reaction proceeds at a moderate temperature, often with a noticeable rise to around 40°C, and is typically complete within a few hours, yielding a high percentage of quinone. orgsyn.org For larger-scale reactions, temperature control is crucial to prevent it from exceeding 40°C. orgsyn.org
This catalytic system can also be applied to the oxidation of other aromatic compounds. For instance, anthracene (B1667546) can be oxidized to anthraquinone (B42736) using this compound and vanadium pentoxide in a solution of glacial acetic acid and dilute sulfuric acid. orgsyn.org The reaction is initiated by gentle heating and proceeds vigorously. After refluxing, the mixture is cooled to yield a high percentage of anthraquinone. orgsyn.org However, this specific oxidizing mixture is not potent enough to oxidize hydrocarbons like naphthalene (B1677914) and phenanthrene (B1679779) to their corresponding quinones. orgsyn.org Vanadium pentoxide is a versatile catalyst in industrial processes, including the oxidation of ethanol (B145695) to ethanal and the production of phthalic anhydride. organic-chemistry.org
In-Situ Generation of Chlorinating Agents for Aromatic Chlorination
This compound is a key component in the in-situ generation of active chlorinating agents for the chlorination of aromatic compounds, a fundamental reaction in organic synthesis. ijsrp.org This method often avoids the need for organic solvents, presenting a more environmentally benign approach. atamankimya.comalphaindustrial.group The process involves the oxidation of hydrochloric acid (HCl) by this compound to produce either hypochlorous acid (HOCl) or chlorine gas (Cl₂), depending on the pH of the reaction medium. wikipedia.orgatamankimya.comalphaindustrial.group These in-situ generated species are the active electrophiles that participate in the aromatic chlorination.
This oxidative chlorination technique has been demonstrated to be efficient for the synthesis of various chlorinated arenes in an aqueous medium under mild conditions, resulting in good to excellent yields (75-96%). ijsrp.org The use of water as a solvent is advantageous due to its availability, non-toxicity, and non-flammability, which also simplifies the separation of organic products. ijsrp.org Research has shown that this NaClO₃/HCl system in water is cost-effective and easy to handle. ijsrp.org
The chlorination of arenes is a significant transformation as the resulting chlorinated compounds are valuable starting materials for producing insecticides, fungicides, herbicides, dyes, and pharmaceuticals. ijsrp.org Traditional methods often involve molecular chlorine, which is hazardous to handle and transport. ijsrp.org Therefore, in-situ generation methods are preferred. While other oxidizing agents like hydrogen peroxide have been used to generate chlorine from HCl, the this compound system offers an effective alternative. ijsrp.org
Spectroscopic and Crystallographic Characterization Studies
Crystal Growth and Structural Investigations
The formation of sodium chlorate (B79027) crystals is a widely studied phenomenon, offering insights into fundamental crystallization processes. Researchers employ various techniques to grow these crystals, optimizing specific parameters to control their size, shape, and quality.
Crystallization Techniques and Growth Parameter Optimization
The growth of sodium chlorate (NaClO₃) crystals can be achieved through several methods, with the primary goal of optimizing parameters to achieve desired crystal characteristics. Common techniques include slow evaporation from aqueous solutions, temperature cycling, and growth from a molten state. aip.orgmdpi.com
Key parameters that are manipulated during crystallization include supersaturation, temperature, stirring rate, and the presence of impurities. mdpi.comijstr.org Supersaturation is a primary driving force for both the nucleation and growth of crystals. mdpi.com In batch crystallization of sodium chloride, a related compound, residence time and heating load were found to be the most significant parameters affecting crystal yield. ijstr.org For this compound, temperature cycling between 20 °C and 60 °C with controlled heating and cooling rates (from 2 K/min to 10 K/min) has been used to investigate growth and dissolution behavior in detail. mdpi.com Stirring is another critical factor; it can influence crystal size distribution and, significantly, impact chiral symmetry breaking. ucm.esmorressier.com The agglomeration of smaller crystals, which is influenced by initial seed size, agitation speed, and the density of the crystal suspension (magma density), also plays a crucial role in the final crystal size distribution. morressier.com
Table 1: Crystallization Techniques and Optimized Parameters for this compound
| Technique | Key Parameters Optimized | Observed Effects & Goals |
|---|---|---|
| Slow Evaporation | Temperature, Humidity, Solution Purity | Growth of large, well-formed single crystals. waterjournal.org |
| Temperature Cycling | Heating/Cooling Rate, Temperature Range | Investigation of growth/dissolution cycles, deracemization. mdpi.com |
| Growth from Melt | Temperature, Stirring Rate | Study of nucleation above the melting point and enantiomorphism. aip.org |
| Stirred Crystallization | Agitation Speed, Seed Size, Magma Density | Control of crystal size, agglomeration, and chiral symmetry breaking. morressier.com |
Impact of Doping on Crystal Properties (e.g., NaCl Doping)
The introduction of impurities or "dopants" into the crystallization solution can significantly alter the properties of the resulting this compound crystals. Doping can affect the crystal habit, growth rate, and even its structural and optical characteristics.
The decomposition of small amounts of this compound to form sodium chloride (NaCl) has been observed to influence nucleation. It is proposed that the resulting NaCl provides cavities that can retain clusters of this compound at temperatures above its melting point, which can then act as seeds upon cooling. aip.org In a study on potassium hydrogen phthalate (B1215562) (KHP) crystals, doping with NaCl led to minor changes in lattice parameters and distortions in functional groups, as confirmed by XRD and FTIR studies, respectively. researchgate.netscirp.org While not directly on NaClO₃, this suggests that ionic dopants can be incorporated into a host crystal lattice, causing strain and altering physical properties. scirp.org The addition of other sodium salts containing chlorine at different oxidation states (chloride, hypochlorite (B82951), chlorite (B76162), and perchlorate) to this compound solutions was found to have no significant effect on certain growth phenomena like the formation of prismatic fluid inclusions during temperature cycling. mdpi.com In other systems, doping with different substances, such as cobalt, has been shown to affect the grain size of the resulting crystalline material. diva-portal.org
Table 2: Effects of Doping on Crystal Properties
| Dopant/Impurity | Host Crystal | Observed Effects | Reference |
|---|---|---|---|
| Sodium Chloride (NaCl) | This compound (NaClO₃) | Provides cavities that retain NaClO₃ clusters above the melting point, influencing nucleation. | aip.org |
| Sulfate (B86663) ions (SO₄²⁻) | This compound (NaClO₃) | Changes crystal habit from cubic to tetrahedral; inhibits face growth. | science.gov |
| Cobalt (Co) | Anode Coating Film | Results in smaller grains, increasing the real surface area of the coating. | diva-portal.org |
| Sodium Chloride (NaCl) | Potassium Hydrogen Phthalate (KHP) | Causes minor changes in lattice parameters and lattice strain; slightly increases thermal stability. | researchgate.netscirp.org |
Crystallographic Symmetry Analysis
This compound crystallizes in a structure that is of significant scientific interest due to its chiral nature. Though the NaClO₃ molecule itself is achiral, the molecules arrange themselves in the crystal lattice to form a structure that lacks inversion symmetry.
Crystallographic analysis confirms that this compound belongs to the cubic crystal system. mdpi.commaterialsproject.org Its specific space group is P2₁3 (No. 198), which is enantiomorphic, meaning it can exist in two mirror-image forms. materialsproject.orgarxiv.org The point group is 23. materialsproject.orgarxiv.org This chiral space group is responsible for the optical activity observed in this compound crystals, allowing them to be classified as either dextrorotatory (d-form) or levorotatory (l-form), depending on the direction they rotate plane-polarized light. waterjournal.org
Table 3: Crystallographic Data for this compound (NaClO₃)
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | P2₁3 (No. 198) |
| Point Group | 23 |
| Nature | Chiral, Enantiomorphic |
Chiral Crystallization and Enantiomorphic Phenomena
The crystallization of this compound is a classic model for studying the origins of homochirality in nature. The spontaneous emergence of a dominant handedness from an achiral starting solution is a key area of research.
Enantiomorphic Symmetry Breaking in Crystallization
Chiral symmetry breaking is a phenomenon where a system that is expected to produce a 50:50 mixture of two enantiomers (a racemic mixture) instead yields a significant excess of one. arxiv.org When an aqueous solution of this compound is left to crystallize without agitation, it typically produces statistically equal numbers of d- and l-crystals. waterjournal.orgarxiv.org However, under certain conditions, this symmetry is broken, and a large majority of the crystals formed will have the same handedness. ucm.es
This process is believed to occur via secondary nucleation, where a single "mother crystal" that forms spontaneously produces a cascade of new crystals that inherit its chirality. ucm.es Another powerful mechanism for achieving complete chiral purity is through dissolution and recrystallization cycles, especially when coupled with abrasive grinding or temperature gradients. ucm.es This process, known as Viedma ripening, involves the less abundant enantiomer dissolving and recrystallizing onto the more abundant one, leading to a state of homochirality. ucm.es The emergence of chirality can also be preceded by the formation of achiral crystals that then transform into one of the chiral forms. acs.org
Laser-Induced Nucleation and Chiral Control
The crystallization of this compound, whose molecules are achiral but form enantiomeric crystals, presents a notable example of chiral symmetry breaking. capes.gov.brucm.es Research has demonstrated that stirring a crystallizing solution can lead to a state where nearly all crystals exhibit the same chirality, a phenomenon attributed to secondary nucleation from a single "mother crystal". capes.gov.brucm.esaps.org However, experiments involving rapid, massive primary nucleation also show total symmetry breaking, suggesting that the "mother crystal" theory may not be a complete explanation. ucm.esucm.es
Non-photochemical laser-induced nucleation (NPLIN) has emerged as a key technique for investigating and controlling this process. researchgate.netnih.gov Studies using nanosecond laser pulses on molten this compound have successfully induced nucleation. researchgate.netnih.govaip.org A remarkable finding is the retention of enantiomorphism; samples often nucleate back into the same chiral form (dextrorotatory or levorotatory) they possessed before melting. researchgate.netaip.org This chiral memory is theorized to result from the decomposition of a small amount of this compound into sodium chloride. researchgate.netaip.org These sodium chloride impurities may create cavities that trap clusters of this compound, preserving the chiral information even above the melting point. researchgate.netaip.org These sub-critical clusters can then be activated by the laser to induce nucleation. researchgate.netnih.gov The fraction of samples that nucleate shows a linear dependence on the peak power density of the laser pulses. researchgate.netnih.gov
Further research using high-energy laser pulses in supersaturated aqueous solutions has also been reported. researchgate.net Irradiation with a single, focused nanosecond laser pulse can cause optical breakdown, creating a plasma and microbubbles, which in turn induces nucleation. researchgate.net The proposed mechanism involves the initial nucleation of an achiral monoclinic phase which then transforms into the stable, chiral cubic phase of this compound. researchgate.net
Nanophotonic Enhancement of Chiral Asymmetry
To achieve greater control over the chiral outcome of crystallization, researchers have turned to nanophotonic techniques that create "superchiral" fields. coms.eventsfigshare.com While circularly polarized light (CPL) alone has not been shown to produce a significant chiral bias, its interaction with plasmonic nanostructures can dramatically amplify chiral effects. coms.eventsresearchgate.net
One approach involves using well-designed gold (Au) triangle trimer nanostructures immersed in a saturated this compound solution. figshare.comresearchgate.net When irradiated with a continuous-wave CPL laser, these plasmonic structures generate a strong superchiral near-field. coms.eventsfigshare.com This process has been shown to yield a giant crystal enantiomeric excess (CEE) of over 50%. researchgate.netspiedigitallibrary.org The mechanism is not believed to be enantioselective optical trapping, but rather a chiral optical force that influences the attachment of chiral crystalline clusters to the growing crystal nuclei. figshare.com The process involves the formation of a metastable achiral crystal at the laser focus, followed by a polymorphic transformation to the stable chiral crystal, with the final chirality directed by the handedness of the CPL. researchgate.netspiedigitallibrary.orgorcid.org
More recent studies have utilized Mie-resonant silicon metasurfaces. ebi.ac.uk Crystallization on these high-refractive-index dielectric nanostructures, when excited by CPL, results in a statistically significant crystal enantiomeric excess of approximately 18%. ebi.ac.uk This enhancement of asymmetry provides a pathway for more efficient chiral synthesis in a chiral near-field. ebi.ac.uk
Advanced Spectroscopic Characterization Techniques
A suite of spectroscopic and microscopic methods is essential for the comprehensive characterization of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups within a compound by measuring the absorption of infrared radiation. matec-conferences.orgrsc.org In this compound, the primary functional group is the chlorate ion (ClO₃⁻). The FTIR spectrum provides a unique pattern of absorption bands corresponding to the vibrational modes of this ion. matec-conferences.orgijret.org The analysis confirms the presence of specific chemical bonds and can reveal interactions within the crystal lattice. researchgate.net A key absorption peak identified in the analysis of mixed crystals containing this compound is attributed to the Cl-O stretching vibration. ijret.org
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| ~1720 | Cl-O Stretching | ijret.org |
| ~933 | Corresponds to NaClO₃ | researchgate.netresearchgate.net |
Note: Peak positions can vary slightly based on the sample preparation and specific crystalline form.
Powder X-ray Diffraction (XRD) for Lattice Parameter Determination
Powder X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure and lattice parameters of a crystalline solid. latech.edu The method involves directing X-rays at a powdered sample and measuring the scattering angles, which correspond to the spacing between atomic planes according to Bragg's Law. latech.edutcd.ie For this compound, XRD studies confirm that it crystallizes in a cubic system. ijret.org The sharp peaks observed in the diffraction pattern are indicative of good crystallinity. ijret.org Analysis of the XRD data allows for the precise calculation of the unit cell dimensions.
| Crystal System | Space Group | Lattice Parameter (a) | Reference |
| Cubic | P2₁3 | 6.716 Å | ijret.org |
Note: The provided lattice parameter is for a mixed crystal of this compound and sodium bromate (B103136). Pure this compound values are similar.
Raman Spectroscopy for Molecular Fingerprinting and Species Identification
Raman spectroscopy provides a distinct molecular "fingerprint" by detecting the inelastic scattering of monochromatic light. optics.orgsapub.org The resulting Raman shifts are specific to the vibrational modes of the molecules in the sample, allowing for precise chemical identification. optics.orgsapub.org The Raman spectrum of this compound exhibits characteristic peaks that are used for its unambiguous identification, even distinguishing it from chemically similar compounds. researchgate.net This technique is so effective that it can be used in stand-off detection systems to identify this compound inside opaque containers from significant distances. optics.org
| Raman Shift (cm⁻¹) | Reference |
| 933 | researchgate.netresearchgate.net |
Note: This peak is a prominent feature in the Raman spectrum of this compound.
Second Harmonic Generation (SHG) for Optical Properties
This compound (NaClO₃) is a notable material in the field of nonlinear optics due to its crystal structure. It crystallizes in the non-centrosymmetric cubic space group P2₁3, a prerequisite for exhibiting second-order nonlinear optical effects like second harmonic generation (SHG). optica.orgresearchgate.net The origin of this nonlinearity is attributed to the asymmetric polarizability and the distribution of valence electrons within the chemical bonds of the crystal. ijret.org The piezoelectric nature of this compound crystals is also a key characteristic enabling this phenomenon. optica.org
The SHG property is commonly confirmed using the Kurtz and Perry powder technique. ijret.org In a typical experimental setup, a high-intensity laser beam, such as from a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is focused on a this compound crystal sample. optica.orgijret.org The nonlinear interaction within the crystal generates a new light wave at exactly half the wavelength, which is observed as an emission of green light at 532 nm, confirming the second harmonic generation. ijret.org
Research has demonstrated that the efficiency of SHG in this compound is dependent on the crystal's orientation relative to the incident laser beam's polarization. optica.org For instance, when a laser beam is directed normal to the (110) crystal face, the SHG output is markedly dependent on the polarization of the incident beam. If the beam is polarized along the z-axis, SHG should not occur, whereas polarizing it perpendicular to the z-axis allows for SHG output. optica.org While this compound is an effective SHG material, its efficiency is noted to be less than that of other materials like potassium dihydrogen phosphate (B84403) (KDP), which is often used as a benchmark. optica.org Studies on mixed crystals of this compound and sodium bromate have also been conducted to analyze SHG efficiency. ijret.org
Table 1: Experimental Parameters for SHG in this compound-Based Crystals
| Parameter | Value/Description | Source |
| Measurement Technique | Kurtz and Perry Powder Technique | ijret.org |
| Laser Source | Q-switched Nd:YAG Laser | ijret.org |
| Fundamental Wavelength | 1064 nm | ijret.org |
| Second Harmonic Wavelength | 532 nm (Green Light) | ijret.org |
| Crystal System | Cubic | ijret.org |
| Space Group | P2₁3 | researchgate.net |
| Key Property | Non-centrosymmetric, Piezoelectric | optica.org |
UV-Visible Spectroscopy for Aqueous Solutions and Species Equilibrium
UV-Visible spectroscopy is a valuable tool for characterizing this compound solutions and understanding the chemical equilibrium with related species. Crystalline this compound exhibits a wide transparency range, making it suitable for certain opto-electronic applications. ijret.org Studies on mixed crystals of this compound and sodium bromate show a transparency range from 350-1100 nm with a UV cut-off wavelength around 305 nm, corresponding to an optical band gap of approximately 4.073 eV. ijret.org
In aqueous solutions, the chlorate ion (ClO₃⁻) itself has an absorption maximum in the far ultraviolet region of the electromagnetic spectrum, around 200 nm. researchgate.net This technique is particularly useful for monitoring the conversion of chlorate into other chlorine-containing species, as each has a distinct absorption peak. researchgate.net For example, in acidic media, chlorate can be reduced to form species such as chlorite (ClO₂⁻), chlorine (Cl₂), hypochlorous acid (HClO), and chlorine dioxide (ClO₂). researchgate.net The distinct and well-separated absorption maxima of these species allow for their monitoring to understand the reaction chemistry and equilibrium in the solution. researchgate.net Spectrophotometric methods based on the UV absorbance of the chlorate ion have been reported for its quantification. acs.org
Table 2: UV Absorption Maxima of Chlorate and Related Species in Aqueous Solution
| Chemical Species | Chemical Formula | Absorption Maximum (λmax) | Source |
| Chlorate | ClO₃⁻ | ~200 nm | researchgate.net |
| Chlorite | ClO₂⁻ | 230 nm | researchgate.net |
| Chlorine | Cl₂ | 310 nm | researchgate.net |
| Hypochlorous Acid | HClO | 323 nm | researchgate.net |
| Chlorine Dioxide | ClO₂ | 360 nm | researchgate.net |
Computational Chemistry and Molecular Modeling
Molecular Dynamics Simulations of Sodium Chlorate (B79027) Systems
Molecular dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of materials like sodium chlorate, particularly in the molten state. aip.org These simulations model the movement of atoms and molecules over time, governed by the forces between them.
Investigation of Structure and Dynamics in Molten States
MD simulations have been employed to conduct detailed investigations into the structure and dynamics of molten this compound (NaClO₃). aip.org These studies provide a microscopic view of the arrangement and movement of sodium cations (Na⁺) and chlorate anions (ClO₃⁻) in the liquid phase. A key finding from these simulations is the discernible short-range dipole ordering between pairs of chlorate anions, a consequence of the anion's significant dipole moment. aip.org The calculated static structure factor from these simulations shows good agreement with results from neutron scattering experiments, validating the accuracy of the simulation models. aip.org Furthermore, MD simulations offer a detailed picture of the distribution of cations around the anions. aip.org
Comparison of Polarizable and Nonpolarizable Models
A crucial aspect of simulating ionic systems like this compound is the treatment of electronic polarization. Simulations have compared results from nonpolarizable and polarizable models. aip.org Nonpolarizable models use fixed partial charges on the atoms, while polarizable models, often implemented using a fluctuating charges approach for the anions, allow the electronic charge distribution to respond to the local electric field. aip.org
The inclusion of polarization effects on the anions does not significantly alter the equilibrium structure of molten NaClO₃. aip.org However, it has a marked impact on the dynamics of the simulated system. aip.org This highlights the importance of choosing an appropriate model depending on the properties being investigated.
Analysis of Ionic Diffusion, Conductivity, and Viscosity
The dynamics of the molten salt, including key transport properties, are significantly influenced by the chosen simulation model. When polarization effects are included, the ionic diffusion coefficients of the ions increase. aip.org This, in turn, leads to the polarizable model predicting higher ionic conductivity and lower viscosity compared to the nonpolarizable model. dntb.gov.uaresearchgate.net This difference is critical for applications where these transport properties are of interest.
Table 1: Effect of Polarization on Molten this compound Properties
| Property | Nonpolarizable Model | Polarizable Model |
| Ionic Diffusion | Lower | Higher aip.org |
| Ionic Conductivity | Lower | Higher dntb.gov.uaresearchgate.net |
| Viscosity | Higher | Lower dntb.gov.uaresearchgate.net |
Quantum Chemical Calculations and Ab Initio Approaches
Quantum chemical calculations, particularly ab initio methods, provide a fundamental understanding of the electronic structure and bonding in this compound. These methods solve the Schrödinger equation for the system, offering highly accurate results without empirical parameters.
Parameterization for Force Fields in Molecular Simulations
A key application of quantum chemical calculations is the parameterization of force fields used in classical molecular dynamics simulations. aip.org Ab initio calculations on a single chlorate anion (ClO₃⁻) have been used to derive the partial charges for nonpolarizable models and the parameters needed for polarizable models. aip.orgdntb.gov.ua This ensures that the classical simulations are grounded in a quantum mechanical description of the interatomic interactions. The process involves fitting the force field parameters to reproduce quantum mechanical data, such as molecular geometries and interaction energies. sci-hub.se
Electronic Structure and Reactivity Predictions
First-principles calculations based on density functional theory (DFT) have been used to investigate the electronic properties of alkali metal chlorates. researchgate.net These calculations provide insights into the electronic band structure, density of states, and the nature of chemical bonding within the crystal. researchgate.net By analyzing the electronic structure, predictions can be made about the reactivity of this compound. For instance, studies have investigated how the adsorption of other compounds, like sodium peroxide (Na₂O₂), on the surface of this compound can weaken the bonds within the chlorate anion, influencing its decomposition. researchgate.net
Theoretical Modeling of Crystallization Processes
The crystallization of this compound (NaClO₃) from aqueous solutions presents a fascinating case for theoretical modeling, particularly concerning the phenomenon of spontaneous symmetry breaking. While achiral on a molecular level, this compound crystallizes into a cubic space group that results in enantiomorphic (chiral) crystals, which can be either dextrorotatory (d) or levorotatory (l). aip.org
The crystallization of this compound can be understood through various theoretical models that describe nucleation and crystal growth. The classical nucleation model (CNM), also known as the Becker-Döring model, provides a foundational framework by describing the formation of crystal nuclei as a process of monomer addition. core.ac.uk This model helps in understanding the initial stages of crystal formation, including the time required for the first nucleus to appear and the frequency of critical nuclei formation. core.ac.uk
Several studies have investigated the growth mechanisms of this compound crystals by analyzing the relationship between crystal growth rate (R) and solution supersaturation (σ). acs.org The Burton-Cabrera-Frank (BCF) surface diffusion model and two-dimensional nucleation mechanisms have been used to explain the observed growth trends at different supersaturation levels. acs.org For instance, in the supersaturation range of 0.66–1.56%, the growth of this compound crystals aligns with the spiral growth model, as described by BCF and Chernov's dislocation growth models. acs.org However, the growth mechanism can also be influenced by the crystal's growth history, with the exponent in the power-law relationship R = Kσⁿ varying with changes in supersaturation. acs.org
A key aspect of this compound crystallization is the phenomenon of spontaneous symmetry breaking, where a racemic solution yields a majority of crystals of a single chirality. Stirring the solution during crystallization has been shown to induce this symmetry breaking, leading to a high enantiomeric excess. pnas.org Theoretical models suggest that nonlinear autocatalysis and recycling play a crucial role in this process. ucm.es In a closed, stirred system, a small initial enantiomeric excess can be amplified because the less abundant enantiomer dissolves and recrystallizes as the more abundant form, eventually leading to complete chiral purity. ucm.es The mechanical stress from stirring, which can cause secondary nucleation through crystal damage, is also considered a significant factor in this statistical domination of one chiral species. aps.org
Recent research has also demonstrated enantiomorphic symmetry breaking in the crystallization of molten this compound, which introduces the unexpected involvement of an achiral solid phase. rsc.orgnih.gov These findings are expected to spur the development of new computational models of nucleation that incorporate symmetry breaking. rsc.orgnih.gov
Table 1: Theoretical Models for this compound Crystallization
| Model/Theory | Description | Application to this compound | Key Findings |
| Classical Nucleation Model (CNM) | Describes the formation of stable nuclei from a supersaturated solution through the stepwise addition of monomers. core.ac.uk | Explains the initial phase of crystal formation from aqueous solutions. core.ac.uk | Provides a basis for understanding nucleation rates and the conditions required for crystallization to begin. core.ac.uk |
| Burton-Cabrera-Frank (BCF) Model | A model for crystal growth based on the presence of screw dislocations on the crystal surface, which provide continuous steps for atom attachment. acs.org | Fits experimental growth rate data for this compound crystals at specific supersaturation ranges. acs.org | In the supersaturation range of 0.66–1.56%, crystal growth is consistent with a spiral growth mechanism. acs.org |
| Two-Dimensional Nucleation | A mechanism where new layers on a crystal face begin with the formation of a two-dimensional nucleus. acs.org | Explains the growth behavior of this compound at higher supersaturations (3–5%). acs.org | The growth rate dependence on supersaturation can be parabolic, suggesting this mechanism. acs.org |
| Nonlinear Autocatalysis and Recycling | A theoretical model where the presence of a chiral product catalyzes its own formation, and the less abundant enantiomer can dissolve and be recycled into the more abundant one. ucm.es | Explains the achievement of complete chiral purity in stirred crystallization of this compound. ucm.es | A small initial enantiomeric excess can be amplified to achieve a nearly 100% yield of a single enantiomer. ucm.es |
Process Modeling for Industrial Applications
The industrial production of this compound is an energy-intensive electrochemical process. ipcos.comnouryon.com It involves the electrolysis of a sodium chloride solution, where electricity is a major operational cost. ipcos.comlut.fi Consequently, process modeling is crucial for optimizing efficiency and reducing energy consumption. ipcos.comdiva-portal.org
In the electrochemical cells used for this compound production, understanding the current density distribution is vital for maximizing the efficiency of the desired reactions and minimizing side reactions. diva-portal.orgthepyrotechnician.com Tertiary current distribution models are the most comprehensive as they account for electrode kinetics, ohmic drop in the electrolyte, and mass transport limitations (diffusion, migration, and convection) of all chemical species. capes.gov.brresearchgate.netcomsol.com
Numerical models have been developed to calculate the tertiary current density distribution and concentration profiles within a chlorate cell. capes.gov.brresearchgate.net These models consider the developing flow velocity vector through the cell and its influence on concentration overpotentials, which in turn affect the current density distribution. capes.gov.brresearchgate.net Key findings from these models include:
The total current density tends to decrease along the length of the anode. researchgate.net
This distribution of current density varies more significantly at lower electrolyte velocities. researchgate.net
Migration is a significant contributor to the transport of ionic species, even within the diffusion layer. researchgate.net
Modeling suggests that the hypochlorite (B82951) ion, rather than hypochlorous acid, is the primary participant in the main side reaction that produces oxygen. thepyrotechnician.comcapes.gov.brresearchgate.net
These models serve as powerful tools for simulating various operating conditions, including changes in cell geometry, electrolyte flow rate and composition, and electrode materials, to identify sources of overpotential and improve cell design. capes.gov.brresearchgate.net By accurately predicting the current distribution, these models help in optimizing the process to achieve higher current efficiency and lower energy consumption. diva-portal.org
Mathematical and experimental studies have shown that increasing the electrolyte flow rate leads to several beneficial effects:
More Uniform Current Density Distribution: A higher flow rate replenishes ions at the electrode surfaces more effectively, which reduces concentration overpotentials and leads to a more uniform current distribution. diva-portal.orgthepyrotechnician.com
Favorable Anode Reactions: Investigations into the effect of hydrodynamics on the overpotentials at each electrode indicate that the reactions at the anode are more favored by an increased flow rate. diva-portal.orgthepyrotechnician.com
The formation of hydrogen bubbles at the cathode creates natural convection that circulates the electrolyte, which is critical for supplying fresh electrolyte to the electrodes. chalmers.sechalmers.se However, these bubbles can also have negative effects, such as increasing the ohmic resistance of the electrolyte. chalmers.se Modeling and experimental work using techniques like Laser Doppler Velocimetry (LDV) help in characterizing the flow patterns, bubble behavior, and their impact on the cell's performance. chalmers.se Research has shown that electrolyte velocity increases with height on the cathode side and that the average bubble size grows as it moves up through the cell gap. chalmers.se A comprehensive understanding of these hydrodynamic effects is essential for designing more optimal and less power-consuming electrochemical cells. chalmers.se
Environmental Fate, Transport, and Ecotoxicological Mechanisms
Environmental Persistence and Degradation Pathways
Soil Persistence and Factors Influencing Degradation
Sodium chlorate (B79027) can persist in soil for a significant duration, ranging from six months to five years. usda.gov The persistence is influenced by several factors including the application rate, soil type, fertility, organic matter content, moisture levels, and prevailing weather conditions. usda.govorst.edu Its toxicity in the soil is notably reduced by high nitrate (B79036) content, alkaline conditions, and higher soil temperatures. usda.govorst.edu
Decomposition of sodium chlorate is more rapid in moist soils with temperatures exceeding 20°C. scbt.com The degradation process is complex and depends on the redox conditions of the soil, the nature and concentration of reductants, chlorate concentration, temperature, pH, and moisture content. regulations.gov Organic matter present in the soil is a primary source of reducing potential, with various functional groups capable of acting as electron donors. regulations.gov
Under anaerobic conditions, biotic degradation occurs where non-obligate anaerobes mineralize chlorate to chloride, often utilizing the same pathway as for nitrate reduction. oecd.org In a water-sediment system, the half-life of this compound under anaerobic conditions is approximately 8 days in water and less than 3 days in sediment. oecd.org In soil under anaerobic conditions, the half-life is around 7.5 days. oecd.org Conversely, under aerobic conditions, the half-life in soil is at least 39 days, though the presence of glucose or sucrose (B13894) can accelerate aerobic degradation. oecd.org
Factors Influencing this compound Degradation in Soil
| Factor | Influence on Degradation |
|---|---|
| pH | Alkaline conditions decrease toxicity and can influence degradation rates. usda.govorst.edu |
| Temperature | Decomposition is more rapid in moist soils above 20°C. scbt.com |
| Organic Matter | Acts as a primary source of reducing potential, facilitating degradation. regulations.gov |
| Moisture | Higher moisture levels generally promote faster decomposition. usda.govscbt.com |
| Nitrate Content | High nitrate levels in the soil decrease the toxicity of this compound. usda.govorst.edu |
| Oxygen Availability | Anaerobic conditions generally lead to faster biotic degradation compared to aerobic conditions. oecd.org |
Biodegradation Mechanisms in Aquatic Environments
In aquatic environments, this compound is readily biodegraded by microorganisms, particularly under anaerobic conditions. gov.bc.ca The biodegradation pathway involves the complete reduction of chlorate to chloride. arkema.com This process can be facilitated by native microorganisms that use organic substrates, such as vegetable oil, to reduce chlorate to chloride as water flows through a contaminated area. nih.gov Studies have shown that this method can remove approximately 96% of chlorate from water. nih.gov
The presence of other compounds, like nitrate, can influence the biodegradation of chlorate. When nitrate is present, both compounds can be removed simultaneously by microbial action. nih.gov While a denitrifying culture cannot remove chlorate, a de-chlorating culture is capable of reducing nitrate. gov.bc.ca
Wastewater treatment plants can effectively remove chlorate. More than 95% of chlorate can be removed through various forms of wastewater treatment. arkema.com For instance, a laboratory-scale activated sludge system demonstrated the reduction of chlorate levels from 60-70 mg/L to less than 2 mg/L with two hours of anaerobic pre-treatment followed by eight hours of aerobic treatment. gov.bc.ca
Photodegradation and Other Abiotic Transformation Processes
This compound, as a strong oxidizing agent, undergoes reduction in the environment to form other chlorine species with lower oxidation states. nih.gov The extent and rate of these reactions are dependent on the presence of redox-active chemical species, including organic matter, in water or soil. regulations.gov
Aqueous solutions of chlorine dioxide, a related compound, are relatively stable at 25°C and a pH of 9 for an initial period before undergoing rapid decomposition into chlorate, chlorite (B76162), chloride, and oxygen. europa.eu The presence of sodium chloride can reduce the induction time for this decomposition but also slows the subsequent reaction, altering the product distribution to equal amounts of chlorite and chlorate. europa.eu
While direct photodegradation of this compound itself is not extensively documented in the provided sources, the process of photodegradation is a known mechanism for the breakdown of organic matter in terrestrial ecosystems through the photochemical mineralization of complex macromolecules. researchgate.net For other chemicals, photodegradation in aquatic environments is influenced by factors such as dissolved organic matter, nitrates, bicarbonates, and chloride. researchgate.net Given that this compound is not expected to volatilize from soil or water due to its very low vapor pressure and high water solubility, abiotic degradation processes in the aqueous phase are particularly relevant. epa.gov
Aquatic Ecotoxicology and Species-Specific Responses
Differential Toxicity to Freshwater and Marine Organisms
The ecotoxicity of this compound varies significantly among different aquatic organisms. Generally, it is considered non-toxic to most freshwater and marine species, with acute toxicity values (LC50) greater than 100 mg/L. friendsofperdidobay.comnih.gov However, there are notable exceptions, particularly among marine macroalgae. friendsofperdidobay.comnih.gov
Freshwater organisms, including fish and invertebrates, tend to be relatively insensitive to this compound. scbt.comgov.bc.ca For instance, the 48-hour LC50 for various fish species can be as high as 10,000 mg/L. usda.gov In contrast, certain marine brown algae, such as Fucus species, are exceptionally sensitive, with adverse long-term effects reported at concentrations as low as 0.015 mg/L. friendsofperdidobay.comnih.gov The No-Observed-Effect-Concentration (NOEC) for macro brown algae after six months of exposure was reported to be approximately 0.005 mg/L. nih.gov
This differential sensitivity is highlighted by the recommended water quality guidelines, which are much stricter for marine life (5 µg/L of chlorate ion) to protect sensitive brown algae, compared to freshwater life (30 mg/L of chlorate ion) where green algae are the most sensitive group. gov.bc.ca
Comparative Ecotoxicity of this compound in Aquatic Organisms
| Organism Group | Environment | General Sensitivity | Key Findings |
|---|---|---|---|
| Microorganisms | Freshwater & Marine | Low | Geometric mean EC50: 38,583 mg/L. friendsofperdidobay.comnih.gov |
| Microalgae | Freshwater & Marine | Moderate | Geometric mean EC50: 563 mg/L. friendsofperdidobay.comnih.gov |
| Invertebrates | Freshwater & Marine | Low | Geometric mean LC50: 2,442 mg/L. friendsofperdidobay.comnih.gov |
| Fish | Freshwater & Marine | Low | Geometric mean LC50: 3,815 mg/L. friendsofperdidobay.comnih.gov |
| Marine Macro Red Algae | Marine | Low | Generally insensitive to chlorate. friendsofperdidobay.comnih.gov |
| Marine Macro Brown Algae (Fucus sp.) | Marine | Very High | Highly toxic, with long-term effects at 0.015 mg/L and a 6-month NOEC of ~0.005 mg/L. friendsofperdidobay.comnih.gov |
| Freshwater Green Algae | Freshwater | Moderate | Most sensitive freshwater group, with a recommended guideline of 30 mg/L. gov.bc.ca |
Mechanisms of Toxicity in Sensitive Algal Species
The toxicity of the chlorate anion is not direct but rather a consequence of its reduction within the plant's metabolic pathways. gov.bc.caarkema.com This reduction is linked to an active nitrate reductase system. scbt.com Since chlorate is structurally analogous to nitrate, it can be taken up by algae and compete for the active sites on the nitrate reductase enzyme. scbt.com
In sensitive species, such as marine brown algae, the nitrate reductase system reduces chlorate to the toxic intermediate, chlorite. scbt.comgov.bc.ca These sensitive species may lack the enzyme chlorite dismutase, which would otherwise convert the toxic chlorite into harmless chloride and oxygen. scbt.com The accumulation of chlorite is believed to be the primary mechanism of toxicity. scbt.comgov.bc.ca
In non-sensitive species, it is speculated that the reduction process does not halt at the chlorite stage, or that they possess the necessary enzymes to further reduce chlorite, thus preventing its accumulation to toxic levels. gov.bc.ca The availability of nitrate in the water plays a crucial role; when nitrate is abundant, it can out-compete chlorate for the enzyme's active sites, thereby reducing the formation of toxic chlorite. scbt.com Conversely, in low-nitrate waters, even sensitive species may show virtually no toxicity. gov.bc.ca
Biological Uptake and Bioaccumulation Potential
This compound is highly soluble in water and, as an inorganic salt, it readily dissociates into sodium (Na⁺) and chlorate (ClO₃⁻) ions. epa.gov Due to its ionic nature and low octanol-water partition coefficient (log Kow estimated at < -2.9), it has a low potential for bioaccumulation in organisms. oecd.orgoecd.orgarkema.com This means it is not expected to build up to high concentrations in the tissues of fish or other aquatic life. epa.govepa.gov
Biological uptake of chlorate, particularly by primary producers like phytoplankton and macroalgae, can be a significant pathway for its removal from the water column. scbt.com This uptake occurs via the same active transport mechanisms used for nitrate. scbt.com Once inside the organism, it is subject to metabolic processes. In animals, this compound is rapidly absorbed and distributed throughout the body. oecd.org It is then largely taken up into the chloride pool and excreted primarily in the urine as chloride. oecd.org Unchanged this compound is typically only excreted within the first day after uptake. oecd.org Studies on zebrafish have shown that the uptake of sodium perchlorate (B79767) (a related compound) is concentration-dependent. researchgate.net
Terrestrial Ecotoxicology
This compound can persist in soil for periods ranging from six months to five years, depending on factors like application rate, soil type, organic matter content, moisture, and temperature. usda.gov It is subject to leaching and decomposition by soil microorganisms into chlorides. usda.gov
High concentrations of this compound in soil can negatively impact microbial activity. Application at a rate of 150 kg/ha has been shown to decrease soil microbial metabolism, although it did not eliminate the microbes. usda.gov It also inhibits the microbial conversion of nitrates to ammonia. usda.gov Furthermore, concentrations as low as 100 ppm can prevent the formation of mycorrhizae, which are crucial symbiotic relationships between fungi and plant roots. usda.gov
Under anaerobic (low-oxygen) conditions, which can exist in niches within the soil, biotic degradation of chlorate to chloride occurs relatively rapidly, with a reported half-life of 7.5 days. oecd.orgoecd.org This degradation is carried out by non-obligate anaerobes that use a pathway similar to nitrate reduction. oecd.orgoecd.org However, under aerobic conditions, degradation is much slower. oecd.org High concentrations of chlorate (e.g., 341 mg/kg of soil) can persist for long periods under upland soil conditions but can be almost completely decomposed within four weeks with the addition of a carbon source like glucose or sucrose, which stimulates microbial activity. researchgate.net
This compound generally exhibits low acute toxicity to mammals. usda.gov The acute oral LD50 (the dose lethal to 50% of a test population) in rats ranges from 1,200 to 7,000 mg/kg. usda.gov However, it can be more toxic to other species, and its salty taste may attract salt-hungry animals to feed on freshly treated areas, potentially leading to poisoning. usda.govorst.edu
For birds, the acute toxicity is also considered low. epa.gov In studies with mallard ducks, no mortality or clinical signs of toxicity were observed at high doses. epa.gov However, long-term (chronic) exposure to this compound has been shown to have detrimental effects on avian reproduction, leading to reduced egg production and fertility. usda.govorst.edu The chronic risk for birds can exceed levels of concern, particularly in agricultural settings with high application rates. epa.govepa.gov
Interactive Table: Toxicity of this compound to Terrestrial Wildlife
| Species | Exposure Route | Toxicity Value (LD50) | Effect | Reference |
| Rat | Oral | > 5000 mg/kg-bw | 1/10 animals died at 5000 mg/kg-bw | epa.gov |
| Rat | Chronic | NOAEC = 500 mg/kg-bw | No reproductive effects | epa.gov |
| Mallard duck | Acute | > 2510 mg/kg-bw | No mortality or clinical signs of toxicity | epa.gov |
| Bobwhite quail | Chronic | LOAEC = 964 ppm | Reduced egg production and thickness, embryonic survival, and hatchling body weight | epa.gov |
LD50: Lethal Dose, 50%; NOAEC: No Observed Adverse Effect Concentration; LOAEC: Lowest Observed Adverse Effect Concentration
Impact on Soil Microorganisms and Biota
Atmospheric Fate and Transport
Due to its very low vapor pressure and high water solubility, this compound is not expected to volatilize significantly from soil or water into the atmosphere. scbt.comepa.govepa.gov Therefore, atmospheric transport is not considered a major pathway for its environmental distribution. arkema.com Any potential release into the air is expected to be limited, and control systems like dust filters are used at sites producing or using solid forms of the compound. arkema.com
Source Contribution and Environmental Release Pathways
This compound is not a naturally occurring chemical. epa.gov Its primary release into the environment stems from its production and use in various industrial and agricultural applications. oecd.org The majority of this compound produced is used in the pulp and paper industry to generate chlorine dioxide for bleaching. arkema.comusda.gov Other significant uses include its role as a non-selective herbicide and defoliant, particularly for cotton. epa.govusda.gov
Environmental releases can occur during:
Manufacturing and processing: Although manufacturing is often a closed process, accidental releases are possible. oecd.orgarkema.com
Agricultural and non-agricultural use: Application as an herbicide and defoliant on crops and industrial sites leads to direct release into the soil environment. epa.gov
By-product formation: Chlorate can be formed as a by-product during water disinfection with chlorine dioxide and in the production of chlorine via membrane electrolysis. oecd.org It is also present as a by-product in domestic hypochlorite (B82951) bleach. oecd.org
Once released, its high water solubility and mobility in soil mean it is likely to end up in surface water. epa.govoecd.org Improper disposal, such as into storm drains, can also contribute to its presence in surface waters. usda.gov
Industrial Effluent Discharges (e.g., Pulp and Paper Industry)
This compound is a primary chemical used in the pulp and paper industry for the on-site generation of chlorine dioxide, a key bleaching agent in the production of Elemental Chlorine-Free (ECF) wood pulp. nouryon.comunivarsolutions.comkemira.com This process is fundamental to achieving the high brightness and quality standards for a wide variety of paper and packaging products. arkema.com Over 90% of the this compound produced globally is consumed by the pulp industry for this purpose. nouryon.com
The process involves the chemical reduction of this compound to produce chlorine dioxide. However, this conversion is not always 100% efficient, and unreacted this compound, along with other chlorinated compounds, can be present in the bleach plant effluent. dlhope.com.sg Consequently, wastewater discharged from pulp and paper mills is a significant point source for the release of this compound into the aquatic environment. dlhope.com.sg
Wastewater from these industrial sites often contains residual chemicals and by-products that can be harmful to aquatic ecosystems. dlhope.com.sg While many modern mills employ wastewater treatment systems, which can remove a significant portion of chlorate (over 95% in some cases), the potential for release into natural bodies of water remains. arkema.com In the environment, this compound is highly water-soluble and does not readily adsorb to soil, meaning it is mobile and can end up in surface water. oecd.org Once in the water, it dissociates and can be reduced to the chloride ion under certain conditions, particularly by microbial action in anaerobic environments. arkema.comscbt.com
The management of effluents from this compound production and its use in pulp bleaching is critical to minimizing environmental impact. dlhope.com.sg These effluents may contain not only chlorate but also other substances like heavy metals and chlorinated organic compounds. dlhope.com.sg
Table 1: Research Findings on this compound in Industrial Effluents
| Finding | Industry Source | Environmental Implication | Reference |
| The majority (over 90-95%) of global this compound production is used by the pulp and paper industry. | Pulp and Paper | Widespread potential for effluent discharge into aquatic environments near mills. | nouryon.comunivarsolutions.comarkema.com |
| Used for on-site generation of chlorine dioxide for Elemental Chlorine-Free (ECF) pulp bleaching. | Pulp and Paper | Inefficient reactions can lead to unreacted this compound in wastewater streams. | nouryon.com |
| Effluents may contain residual chemicals, including chlorate, heavy metals, and chlorinated organics. | This compound Production | Discharges can lead to pollution of nearby water bodies, harming aquatic life and disrupting ecosystems. | dlhope.com.sg |
| This compound is highly soluble in water and does not adsorb to soil, making it mobile in the environment. | General Environmental Fate | Released chlorate is likely to remain in the water column and be transported in surface waters. | oecd.org |
| Wastewater treatment plants can remove over 95% of chlorate from industrial effluents. | Pulp and Paper | While effective, treatment is not universal or always 100% efficient, allowing for some level of environmental release. | arkema.com |
Byproduct Formation in Water Disinfection Processes
This compound is not only an industrial chemical but also a recognized disinfection by-product (DBP) that can form during the treatment of drinking water. who.intresearchgate.netdenora.comnih.gov Its presence in finished water is primarily linked to the use of chlorine-based disinfectants, specifically chlorine dioxide and sodium hypochlorite (bleach). who.intdenora.comamazonaws.com
Chlorine dioxide is used for disinfection and to control taste and odor in water. who.int During the disinfection process, chlorine dioxide rapidly decomposes into chlorite and, to a lesser extent, chlorate and chloride ions. who.int
A more significant source of chlorate as a DBP is the degradation of sodium hypochlorite solutions used for disinfection. who.intamazonaws.com Sodium hypochlorite solutions are not entirely stable and decompose over time, a process that is accelerated by factors such as increased temperature, higher concentration, and longer storage duration. denora.comamazonaws.com This degradation pathway leads to the formation of chlorate. who.intamazonaws.com Therefore, if aged sodium hypochlorite solution is used to treat water, chlorate is inadvertently added to the water supply. who.int Studies have shown that chlorate concentrations in treated water are often higher in summer months due to warmer storage temperatures accelerating the degradation of hypochlorite solutions. amazonaws.com
On-site electrolytic generation (OSEC) systems, which produce a weaker hypochlorite solution (1-2% sodium hypochlorite), are less prone to significant chlorate formation over short storage periods compared to bulk-stored, higher-concentration hypochlorite. denora.comamazonaws.com However, chlorate can still be produced as an undesirable side reaction during the electrochemical process itself. denora.com Research in England and Wales found that in buildings using chlorine dioxide for Legionella control, chlorate levels in the water could be significantly increased, with concentrations ranging from <2 to 3,736 µg/L. amazonaws.com
Table 2: Research Findings on this compound as a Disinfection Byproduct (DBP)
| Disinfectant/Process | Mechanism of Chlorate Formation | Influencing Factors | Resulting Concentration Range (Example Study) | Reference |
| Chlorine Dioxide (ClO₂) | Rapid decomposition in water, forming chlorite as the predominant species, along with chlorate and chloride ions. | Alkaline conditions favor decomposition. | Not specified in provided texts. | who.int |
| Sodium Hypochlorite (NaOCl) / Calcium Hypochlorite | Slow decomposition of hypochlorite solution during storage. | Storage time, temperature, solution concentration. | Not specified in provided texts. | who.intdenora.comamazonaws.com |
| On-site Electrolytic Chlorination (OSEC) | Undesirable side reaction during the electrochemical process where hypochlorite ions are oxidized at the anode. | System operation and efficiency. | Not specified in provided texts. | denora.com |
| Chlorine Dioxide (for Legionella control) | Direct addition and reaction in building water systems. | Disinfectant dose. | < 2 to 3,736 µg/L | amazonaws.com |
Mechanistic Toxicology and Biochemical Pathway Disruption
Mammalian Toxicological Mechanisms
The toxicity of sodium chlorate (B79027) in mammals is primarily characterized by its effects on red blood cells and subsequent organ damage. Ingestion can lead to a cascade of events including gastritis, hemolysis, the formation of methemoglobin, and acute renal failure. ca.gov The underlying mechanisms involve potent oxidative stress, which disrupts critical cellular functions. mhmedical.com
Sodium chlorate is a powerful oxidizing agent that directly impacts erythrocytes, the red blood cells responsible for oxygen transport. mhmedical.com Upon entering the bloodstream, chlorate ions induce oxidative stress, a condition marked by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. researchgate.net This oxidative assault targets hemoglobin, the iron-containing protein in red blood cells that binds to oxygen. wikipedia.orgwikidoc.orgsciencemadness.orgatamanchemicals.com The interaction leads to the oxidation of hemoglobin and initiates a series of detrimental effects on the erythrocytes. nih.gov
The oxidative damage extends to the erythrocyte membrane, compromising its structural integrity. sciencemadness.orgatamanchemicals.com This is due in part to the cross-linking of membrane proteins and lipid peroxidation, which increases the membrane's permeability and rigidity. wikipedia.orgwikidoc.orgoup.com The continuous exposure of erythrocytes to ROS, both from external sources like this compound and from internal processes like hemoglobin autooxidation, overwhelms the cell's antioxidant defense systems. researchgate.net
A key feature of chlorate poisoning is the formation of methemoglobin. ca.govmhmedical.comnih.gov The oxidative action of this compound converts the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), resulting in methemoglobin, which is incapable of binding and transporting oxygen. amazonaws.com This process is autocatalytic, meaning the presence of methemoglobin accelerates the formation of more methemoglobin, creating a vicious cycle of erythrocyte destruction. nih.gov This occurs because methemoglobin forms a destabilizing complex with chlorate, further promoting the oxidative process. nih.gov
This compound intoxication leads to significant damage to the erythrocyte membrane, increasing its permeability and fragility. mhmedical.comwikipedia.orgwikidoc.orgsciencemadness.orgatamanchemicals.com This is a result of the cross-linking of membrane proteins and damage to membrane enzymes. wikipedia.orgwikidoc.orgsciencemadness.orgatamanchemicals.com The increased permeability leads to severe hemolysis, the rupture of red blood cells, which releases hemoglobin into the plasma. mhmedical.comwikipedia.orgwikidoc.orgsciencemadness.orgatamanchemicals.com
Several key enzymes within the erythrocyte are inactivated by chlorate. nih.gov Studies have shown a decrease in the activity of enzymes like ATPase. researchgate.net Na+-K+ ATPase, also known as the Na+-K+ pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a function vital for cellular homeostasis. nih.gov The disruption of these enzymes contributes to the loss of membrane integrity and subsequent hemolysis. nih.govresearchgate.net
The Glucose-6-Phosphate Dehydrogenase (G6PD) pathway is a critical metabolic route in erythrocytes for producing NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is essential for protecting the cell against oxidative damage. nih.govjcrpe.org this compound directly denatures and inactivates the G6PD enzyme. wikipedia.orgwikidoc.orgsciencemadness.org This inactivation is highly significant because the denaturation of hemoglobin by chlorate overwhelms the capacity of the G6PD metabolic pathway. wikipedia.orgwikidoc.orgsciencemadness.org
The impairment of the G6PD pathway has severe consequences. Without a sufficient supply of NADPH, the erythrocyte cannot effectively reduce oxidized glutathione, a key antioxidant. jcrpe.org This leaves the cell vulnerable to the damaging effects of reactive oxygen species. jcrpe.org The high sensitivity of G6PD to denaturation by chlorate also explains why methylene (B1212753) blue, a common treatment for methemoglobinemia, is often ineffective in cases of chlorate poisoning. wikidoc.orgnih.govoup.com Methylene blue requires NADPH to exert its therapeutic effect. wikidoc.orgnih.gov
Acute renal failure is a common and severe consequence of this compound poisoning. ca.govmhmedical.comnih.gov The primary cause of renal damage is linked to the massive intravascular hemolysis. mhmedical.com The release of large amounts of free hemoglobin into the bloodstream, a condition known as hemoglobinuria, is toxic to the kidneys. ca.govmhmedical.com
The nephrotoxicity is believed to be mediated by several factors. The deposition of free hemoglobin in the kidney tubules can cause obstruction and direct cellular toxicity. mhmedical.com Additionally, chlorate itself may have a direct toxic effect on the proximal tubules of the kidneys. oup.com Some research suggests that oxidants like chlorate can also induce intense renal vasoconstriction, leading to tubular damage. amazonaws.com The histological lesions observed in chlorate-induced renal failure, such as fibrin (B1330869) deposition in arterioles and capillaries, are similar to those seen in hemolytic uremic syndrome. oup.com The entire process of nephrotoxicity appears to be mediated by methemoglobin catalysis. nih.gov
This compound exposure has been shown to cause alterations in the thyroid gland. pesticidereform.org It acts as a competitive inhibitor of iodide uptake by the thyroid gland, which is a crucial step in the synthesis of thyroid hormones like thyroxine (T4) and triiodothyronine (T3). nih.gov This inhibition can lead to a decrease in circulating thyroid hormone levels. nih.govresearchgate.net
In response to low thyroid hormone levels, the pituitary gland increases its secretion of thyroid-stimulating hormone (TSH). pesticidereform.orgresearchgate.net Chronic stimulation by TSH can lead to morphological changes in the thyroid gland, including follicular cell hypertrophy (an increase in the size of the cells) and hyperplasia (an increase in the number of cells). pesticidereform.orgnih.govresearchgate.net Studies in rats have demonstrated a dose-dependent increase in thyroid follicular cell hyperplasia following exposure to this compound. These alterations, including colloid depletion within the follicles, are indicative of disruption of the pituitary-thyroid axis. nih.gov
Data Tables
Table 1: Effects of this compound on Erythrocyte Parameters
| Parameter | Effect | Reference |
| Hemoglobin | Oxidation to methemoglobin, denaturation | nih.gov, wikipedia.org |
| Membrane Integrity | Increased permeability, cross-linking of proteins | wikipedia.org, mhmedical.com |
| Enzyme Activity | Inhibition of G6PD, ATPase | nih.gov, researchgate.net |
| Cellular Outcome | Hemolysis, decreased deformability | mhmedical.com, oup.com |
Table 2: Toxicological Effects of this compound on Organ Systems
| Organ System | Pathological Finding | Mechanism | Reference |
| Renal | Acute tubular necrosis, renal failure | Hemoglobinuria, direct tubular toxicity, vasoconstriction | ca.gov, mhmedical.com, oup.com, amazonaws.com |
| Thyroid | Follicular cell hypertrophy and hyperplasia | Inhibition of iodide uptake, increased TSH stimulation | pesticidereform.org, researchgate.net, nih.gov |
Compound Names
Adenosine triphosphate (ATP)
Barium peroxide
Chlorine
Chlorine dioxide
Glutathione
Hemoglobin
Iron
Methemoglobin
Methylene blue
Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH)
Potassium chlorate
this compound
Sodium chloride
Thyroid-stimulating hormone (TSH)
Thyroxine (T4)
Triiodothyronine (T3)
Renal Impairment Mechanisms Linked to Hemolysis
Phytotoxicological Mechanisms
This compound is a non-selective contact herbicide, meaning it is toxic to all green parts of a plant. usda.govatamanchemicals.com Its phytotoxicity stems from a multifaceted disruption of the plant's internal systems.
The precise mechanisms by which this compound disrupts plant cellular metabolism are not fully understood, but it is known to interfere with several key pathways. usda.gov Upon absorption through the roots and leaves, the chlorate ion (ClO₃⁻) is translocated throughout the plant. usda.govorst.edu The strong oxidizing potential of the chlorate ion is believed to be a primary cause of toxicity, potentially destroying components of the respiratory chain. usda.gov Penetration of the leaf cuticle leads to cell death, likely through a disturbance of metabolic processes. usda.govregulations.gov The chlorate anion itself is not directly toxic; rather, it is the reduction of chlorate by plant enzymes to toxic intermediates like chlorite (B76162) (ClO₂⁻) or hypochlorite (B82951) that causes damage. arkema.com
This compound exposure leads to an increased rate of respiration in plants. scbt.comusda.govorst.edu This accelerated metabolic rate results in the rapid depletion of the plant's stored food reserves, such as carbohydrates and starches. scbt.comorst.eduresearchgate.net This depletion weakens the plant and contributes to its eventual death.
A significant mechanism of this compound phytotoxicity is the inhibition of catalase activity. scbt.comusda.govorst.edu Catalase is a crucial enzyme that breaks down toxic hydrogen peroxide (H₂O₂), a natural byproduct of plant metabolism, into water and oxygen. nih.gov By inhibiting catalase, this compound allows for the accumulation of peroxides to toxic levels within the plant cells, leading to oxidative stress and cellular damage. usda.gov
Injury to plant tissues caused by this compound induces the production of stress hormones. usda.gov The production of ethylene, a hormone known to promote leaf abscission (shedding), is notably increased. usda.gov This contributes to the defoliant action of this compound. usda.gov The plant may also produce greater amounts of other hormones like auxins and abscisic acid in response to the chemical stress. usda.gov Abscisic acid is a key hormone in responding to stresses like salinity and drought, often leading to stomatal closure. mdpi.comresearchgate.netresearchgate.net
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. wikipedia.org It operates by distributing the analyte molecules between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through the stationary phase. wikipedia.org For ionic species like chlorate (B79027), specialized forms of liquid chromatography are predominantly employed.
High-Performance Liquid Chromatography (HPLC) is a powerful technique that uses high pressure to force a solvent mixture (the mobile phase) through a column packed with an adsorbent material (the stationary phase). wikipedia.org This allows for the separation of components in a mixture. wikipedia.org For the separation of hydrophilic, ionizable compounds like chlorate, specific HPLC methods have been developed.
One such method utilizes a mixed-mode column, such as the Primesep B2, which separates anions like chlorate and bromate (B103136) through an ion-exchange mechanism. sielc.com The retention of these hydrophilic compounds on the column can be controlled by adjusting the concentration of the buffer in the mobile phase, for instance, an ammonium (B1175870) formate (B1220265) buffer. sielc.com A typical mobile phase for this separation consists of a mixture of water, acetonitrile (B52724) (MeCN), and the buffer, with detection often accomplished using an Evaporative Light Scattering Detector (ELSD). sielc.com Anion-exchange HPLC (AEX-HPLC) has also been effectively used with a linear concentration gradient of sodium perchlorate (B79767) as the mobile phase to separate lipoprotein subclasses, demonstrating the versatility of HPLC in handling ionic species. nih.gov
Ion Chromatography (IC) is a specialized form of HPLC and the most common method for analyzing inorganic anions like chlorate. shimadzu.comacs.org The technique separates ions based on their affinity for an ion-exchange resin in the analytical column. shimadzu.com A key component for achieving high sensitivity in anion analysis is the use of a suppressor device. epa.gov This device is placed after the analytical column and before the conductivity detector. epa.gov Its function is to reduce the background conductivity of the eluent (mobile phase) and convert the analyte ions into a more conductive form, thereby significantly enhancing the signal-to-noise ratio. shimadzu.commetrohm.com
The process typically involves introducing a small volume of the sample into the ion chromatograph. epa.gov As the eluent, often a sodium carbonate/sodium hydrogen carbonate solution, carries the sample through the guard and analytical columns, the anions are separated. epa.govmetrohm.com After separation, the eluent passes through the suppressor, which chemically reduces the eluent's conductivity while enhancing the signal of the analyte anions before they reach the conductivity detector for quantification. metrohm.commetrohm.com This method is robust and allows for the sensitive determination of chlorate over a broad concentration range in various sample types, including tap water and food products. metrohm.commetrohm.comthermofisher.com
Table 1: Typical IC System Configuration for Chlorate Analysis
| Component | Description/Example | Reference |
|---|---|---|
| Analytical Column | Dionex IonPac AS19 or Metrosep A Supp 4 | metrohm.comthermofisher.com |
| Eluent | Potassium hydroxide (B78521) (KOH) gradient or Sodium Carbonate/Sodium Hydrogen Carbonate | metrohm.comlcms.cz |
| Detection | Suppressed Conductivity | epa.govmetrohm.com |
| Suppressor | Dionex Anion Self Regenerating Suppressor (ASRS) or similar chemical/CO2 suppression system | epa.govmetrohm.com |
For ultra-trace level detection and confirmation of chlorate, chromatographic systems are often coupled with tandem mass spectrometry (MS/MS). This hyphenated technique combines the separation power of liquid or ion chromatography with the high selectivity and sensitivity of a mass spectrometer, making it the preferred method for analyzing chlorate in complex matrices like food and environmental samples. thermofisher.comepa.govacs.org
In LC-MS/MS or IC-MS/MS, the sample is first injected into the chromatography system for separation. epa.gov The separated components, including the chlorate ion, then enter the mass spectrometer. The MS/MS system operates by selecting the precursor ion for chlorate (m/z 83), fragmenting it, and then detecting specific product ions (e.g., m/z 67 and m/z 51). epa.gov This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, even at very low concentrations. researchgate.net The method is capable of detecting chlorate at levels of micrograms per liter (µg/L) or micrograms per kilogram (µg/kg). acs.orgresearchgate.net For instance, a validated LC-MS/MS method for analyzing chlorate in water achieved a method detection limit of 0.045 µg/L. acs.org Similarly, an IC-MS/MS method was developed for analyzing chlorate in freshly brewed coffee. researchgate.net
Validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. Key performance characteristics that are evaluated include the Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity. researchgate.netuan.edu.mx
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. epa.govepa.gov
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. epa.govepa.gov
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Numerous studies have validated methods for chlorate analysis, demonstrating excellent performance. For example, an LC-MS/MS method for determining sodium chlorate in soil was validated with an LOQ of 0.01 ppm (mg/kg) and an LOD of 0.003 ppm. epa.govepa.gov Another LC-MS/MS method for food commodities reported LOQs of 0.010 mg/kg for chlorate. researchgate.net Ion chromatography methods have also been rigorously validated; one study for chlorate in agar (B569324) estimated an LOD of 0.025 mg/L and an LOQ of 0.077 mg/L based on the calibration curve. thermofisher.com These validation data confirm the suitability of modern chromatographic methods for the regulatory monitoring and risk assessment of chlorate.
Table 2: Performance Characteristics of Validated Analytical Methods for Chlorate
| Method | Matrix | LOD | LOQ | Linearity Range | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Soil | 0.003 mg/kg | 0.01 mg/kg | 0.3 - 10 ng/mL | epa.govepa.gov |
| LC-MS/MS | Food (General) | - | 0.010 mg/kg | - | researchgate.net |
| LC-MS/MS | Water | 0.045 µg/L | - | - | acs.org |
| IC-MS/MS | Freshly Brewed Coffee | - | 5 µg/L | 5.0 - 1000 µg/L | researchgate.net |
| IC-Conductivity | Agar | 0.025 mg/L | 0.077 mg/L | 0.05 - 0.3 mg/L | thermofisher.com |
Tandem Mass Spectrometry (LC-MS/MS, IC-MS/MS) for Trace Analysis
Spectrometric Methods
Spectrometric methods involve the interaction of electromagnetic radiation with a sample to obtain information about its composition and concentration.
Fourier Transform Infrared (FTIR) spectrometry is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. lpdlabservices.co.uk An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. lpdlabservices.co.uk This technique has been successfully applied to the quantitative analysis of this compound in aqueous solutions. rsc.orgrsc.org
The method involves recording the infrared spectra of aqueous solutions containing this compound. rsc.org Using techniques such as spectral subtraction and multivariate spectral reconstruction, a clear spectrum of the chlorate ion can be obtained, even in the presence of other compounds like sodium perchlorate and sodium dichromate. rsc.orgrsc.org The chlorate ion exhibits a characteristic maximum absorption band in the spectral region of 900–1250 cm⁻¹, specifically at approximately 973 cm⁻¹. rsc.org The intensity of this absorption band is proportional to the concentration of chlorate in the solution. Studies have shown that this method has a wide linear dynamic range for chlorate, for example, from 0.2 to 63.8 g/L. rsc.org In mixed solutions, chlorate could be detected at concentrations as low as 0.64 g/L. rsc.org
Table 3: FTIR Analysis Parameters for Aqueous Chlorate Solution
| Parameter | Value | Reference |
|---|---|---|
| Spectral Region | 900–1250 cm⁻¹ | rsc.org |
| Chlorate Max. Absorption | ~973 cm⁻¹ | rsc.org |
| Linear Dynamic Range | 0.2–63.8 g/L | rsc.org |
| Detection Limit (in mixed solution) | 0.64 g/L | rsc.org |
UV-Visible Spectrophotometry for Solution Concentration Determination
UV-Visible spectrophotometry offers a method for determining the concentration of this compound in solutions. This technique is based on the principle that chemical species absorb light at specific wavelengths. While this compound itself does not have a strong chromophore for direct UV-Vis analysis, indirect methods have been developed.
One such method involves the reaction of chlorate with a specific reagent to produce a colored compound that can be measured spectrophotometrically. For instance, a method for determining chlorate residues in soil involves a colorimetric measurement at 533 nm. nih.gov Another approach utilizes the reaction of chlorate with ortho-tolidine in a strong acid medium, which forms a stable yellow complex. The absorbance of this complex is then measured to determine the chlorate concentration. google.comgoogle.com The intensity of the color produced is proportional to the amount of chlorate present, allowing for quantitative analysis. zenodo.org
Furthermore, studies have investigated the UV/Vis absorption spectra of sodium chlorite (B76162) and sodium hypochlorite (B82951) solutions to characterize these species. nih.govplos.org For sodium hypochlorite, absorption peaks have been observed at 210, 256, and 292 nm. nih.govplos.org The development of a stable color allows for accurate measurement using a spectrophotometer. zenodo.orgdokumen.pub
Interference Studies with Co-existing Ions
A significant challenge in the analysis of this compound is the potential for interference from other ions commonly present in the sample matrix. These co-existing ions can affect the accuracy and precision of the analytical method.
Common interfering ions include chloride, bromide, nitrate (B79036), and sulfate (B86663). zenodo.orgnih.gov For example, in ion chromatography, a widely used technique for chlorate analysis, the presence of high concentrations of chloride can interfere with the determination of chlorate. nih.gov Specifically, the chlorate peak may co-elute with the chloride peak, leading to inaccurate quantification. This is a particular concern in the analysis of total nitrogen in natural waters following alkaline persulfate digestion, where chloride concentrations can be significant. nih.gov
To mitigate these interferences, various strategies have been developed. One approach is to use chromatographic conditions that provide better separation of the chlorate peak from interfering ions. nih.gov Another strategy involves sample pretreatment to remove or reduce the concentration of interfering ions. For instance, in the analysis of water samples, cartridges can be used to remove ions like sulfate and carbonate before analysis. acs.org Additionally, the use of a different analytical technique, such as one that is not susceptible to the same interferences, can be employed. For example, while chloride ions interfere with some titration methods for chlorate, this can be prevented by adding manganous sulfate to the solution before titration. exrockets.com
Studies have also shown that certain analytical methods are less prone to interference. For example, a colorimetric method for chlorate determination was found to be unaffected by the presence of nitrate, chloride, sulfate, and phosphate (B84403). zenodo.org However, colored substances like chromate (B82759) and dichromate can mask the color of the test, and bromate and iodate (B108269) can produce a similar color, leading to interference. zenodo.org
The following table summarizes the potential interferences of co-existing ions in different analytical methods for this compound:
| Analytical Method | Interfering Ions | Mitigation Strategies |
| Ion Chromatography | Chloride, Bromate, Chlorite | Chromatographic condition optimization, sample pretreatment (e.g., using guard columns or cartridges) nih.govalsenvironmental.co.ukcromlab.es |
| Titrimetry | Chloride | Addition of Manganous Sulfate exrockets.com |
| Colorimetry | Chromate, Dichromate, Bromate, Iodate | Method is not suitable for samples containing these ions zenodo.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Matrix components (proteins, fats, sugars) in complex samples like milk | Use of internal standards, advanced column chemistries, and selective detection thermofisher.com |
Electrochemical and Titrimetric Approaches
Electrochemical and titrimetric methods provide robust and reliable alternatives for the determination of this compound purity and concentration. These classical analytical techniques are often favored for their accuracy and cost-effectiveness.
Multipath titration is an advanced approach that employs different stoichiometric reactions to determine the amount of a substance, thereby enhancing the reliability of the measurement. researchgate.netcdn-website.com This technique has been successfully applied to establish a chlorate ion standard solution. cdn-website.comdntb.gov.ua
A common titrimetric method for determining this compound involves a redox reaction. In one procedure, an excess of a ferrous ammonium sulfate solution is added to the sample. The ferrous ions reduce the chlorate, and the unreacted ferrous ions are then back-titrated with a standard solution of potassium permanganate. kyoto-kem.com The amount of this compound is calculated from the amount of ferrous iron that reacted. kyoto-kem.com
Another established method is the dichromate titrimetric method, which is specified by ISO 3199 for determining the chlorate content of industrial-grade this compound. iteh.ai This method involves the reduction of chlorate by an excess of an iron(II) salt, followed by the titration of the excess iron(II) with a standard potassium dichromate solution. iteh.ai
Gravimetric titration is another technique that has been explored, offering an alternative to volumetric methods. cdn-website.com These titrimetric methods are particularly useful for determining the purity of this compound and for standardizing solutions. The following table provides an overview of different titration methods for this compound analysis.
| Titration Technique | Principle | Application |
| Redox Titration with Potassium Permanganate | Reduction of chlorate with excess ferrous ammonium sulfate, followed by back-titration of unreacted ferrous ions with potassium permanganate. kyoto-kem.com | Determination of this compound concentration. kyoto-kem.com |
| Dichromate Titrimetric Method (ISO 3199) | Reduction of chlorate with excess iron(II) salt, followed by titration of excess iron(II) with standard potassium dichromate solution. iteh.ai | Determination of chlorate content in industrial this compound. iteh.ai |
| Iodometric Titration | Reaction with acidified potassium bromide and potassium iodide, followed by titration with sodium thiosulfate. nih.gov | Product analysis of this compound. nih.gov |
| Multipath Titration | Employs different stoichiometric reactions to determine the amount of a substance. researchgate.netcdn-website.com | Establishing a chlorate ion standard solution. cdn-website.comdntb.gov.uaacs.org |
Colorimetric assays that are dependent on pH offer a simple and often rapid method for the determination of this compound. These assays are based on a chemical reaction that produces a colored product, with the color intensity being proportional to the concentration of the analyte. The pH of the reaction medium is a critical parameter that influences the reaction rate and the stability of the colored product.
One such method involves the use of ortho-tolidine as a colorimetric reagent. google.comgoogle.com In a highly acidic environment, this compound decomposes and reacts with ortho-tolidine to form a stable yellow complex. google.com The absorbance of this complex is then measured to quantify the chlorate concentration. A specific protocol involves adding the color developing agent ortho-tolidine to the sample, followed by the controlled addition of hydrochloric acid to achieve a pH of 6-8, while maintaining a low temperature. google.com The solution is then further acidified, and the absorbance is measured. google.com
Another colorimetric method utilizes the reaction of chlorate with pyridine (B92270) in the presence of concentrated sulfuric acid, which produces an intense and stable violet color. zenodo.org The intensity of the color is proportional to the chlorate concentration, allowing for quantitative estimation by comparison with standards. zenodo.org This method has been found to be applicable for determining this compound in weed-killers. zenodo.org
The pH plays a crucial role in these assays. For instance, in the ortho-tolidine method, the reaction to form the colored complex occurs under a pH of less than 1.3. google.com The stability of the colored product and the potential for interference from other species are also pH-dependent.
The following table outlines key aspects of pH-dependent colorimetric assays for this compound:
| Reagent | Principle | Optimal pH | Application |
| Ortho-tolidine | Reaction with chlorate in acidic medium to form a yellow complex. google.comgoogle.com | < 1.3 google.com | Determination of this compound in industrial lye and sodium hydroxide solutions. google.comgoogle.com |
| Pyridine/Sulfuric Acid | Reaction with chlorate to produce a stable violet color. zenodo.org | Highly acidic (concentrated sulfuric acid) zenodo.org | Determination of this compound in weed-killers and nutrient water cultures. zenodo.org |
| Lissamine Green B | Horseradish peroxidase catalyzes the conversion of chlorite to chlorine dioxide, which then oxidizes the Lissamine Green B indicator. amazonaws.com | Not specified for chlorate, used for chlorite. amazonaws.com | Measurement of chlorite in drinking water. amazonaws.com |
Multipath Titration Techniques for Purity and Concentration
Sample Preparation and Matrix Effects in Environmental and Biological Samples
The analysis of this compound in environmental and biological samples presents unique challenges due to the complexity of the sample matrices. Effective sample preparation is therefore a critical step to ensure accurate and reliable results. This involves extracting the analyte from the matrix and removing or minimizing the effects of interfering substances.
The extraction of this compound from soil and water matrices is a crucial first step in its analysis. The choice of extraction method depends on the nature of the sample and the analytical technique to be used.
For soil samples, a common approach is to extract the this compound with water. epa.govepa.govresearchgate.netepa.gov This typically involves shaking or grinding the soil sample with a known volume of water to dissolve the chlorate. epa.govepa.govepa.gov The mixture is then centrifuged to separate the solid particles from the aqueous extract. epa.govepa.govepa.gov The resulting supernatant, which contains the dissolved chlorate, can then be further processed or directly analyzed. In some methods, the soil is extracted multiple times with water to ensure complete recovery of the analyte. epa.govepa.gov For instance, a method validated by Eurofins EAG Agroscience involves extracting 5 grams of soil with 25 mL of water, followed by a second extraction with another 25 mL of water. epa.gov The supernatants are then combined and brought to a final volume of 50 mL. epa.gov
For water samples, sample preparation can be simpler, but may still require steps to remove interfering substances. A common procedure involves filtering the water sample to remove particulate matter. cromlab.es For samples with high concentrations of interfering ions, such as sulfate and carbonate, solid-phase extraction (SPE) cartridges may be used. acs.org For example, OnGuard II Ba and OnGuard II H cartridges can be used in series to remove sulfate and carbonate, respectively. acs.org
In some advanced methods for soil analysis, an organic solvent is used for extraction. For example, one method uses a solution of 100% methanol (B129727) with 1% formic acid to extract chlorate from soil samples. researchgate.net
The following table summarizes various extraction methodologies for this compound from soil and water matrices:
| Matrix | Extraction Solvent | Procedure | Analytical Technique |
| Soil | Water | Shaking/grinding with water, centrifugation, collection of supernatant. epa.govepa.govresearchgate.netepa.gov | LC-MS/MS epa.govepa.gov |
| Soil | Methanol with 1% formic acid | Mixing with solvent, presumably followed by separation of the extract. researchgate.net | IC-ESI/MS/MS researchgate.net |
| Water | - | Filtration through a 0.45-micron filter. cromlab.es | Ion Chromatography cromlab.es |
| Water | - | Elution through OnGuard II Ba and OnGuard II H cartridges to remove sulfate and carbonate. acs.org | LC-MS/MS acs.org |
Mitigation of Matrix Interference
The accurate detection and quantification of this compound in complex samples are frequently impeded by matrix interference. Matrix effects, which arise from the co-extraction of other compounds with the analyte, can lead to the suppression or enhancement of the analytical signal, resulting in inaccurate measurements. Various methodologies have been developed to mitigate these interferences, encompassing strategies in sample preparation, chromatographic separation, and detection.
A primary challenge in chlorate analysis is the presence of high concentrations of other inorganic anions, such as chloride, sulfate, and carbonate, particularly in environmental and food samples. d-nb.info These ions can co-elute with chlorate or cause ionic character displacement, distorting peak shape and affecting recovery. d-nb.infoedgeanalytical.com For instance, in an independent laboratory validation (ILV) for the analysis of this compound in soil, matrix interferences were observed to be approximately 6-34% of the analyte peak at a concentration of 0.01 mg/kg, highlighting the need for effective mitigation. epa.gov
Effective mitigation strategies are therefore crucial for ensuring the reliability of analytical results. These strategies can be broadly categorized into sample cleanup and preparation, chromatographic optimization, and advanced detection techniques.
Sample Preparation and Cleanup
Thorough sample preparation is a critical first step in minimizing matrix effects. Several techniques are employed to remove interfering substances from the sample extract before instrumental analysis.
Dilution: A straightforward approach to reduce the concentration of interfering components is to dilute the sample with high-purity water. sci-hub.se In a study analyzing chlorate in ozonated saline, which has a high chloride content, different dilution factors were tested. sci-hub.se A 100-fold dilution was found to be optimal, as it significantly reduced chloride interference while still allowing for a low limit of quantification (LOQ). sci-hub.se While a 1000-fold dilution further reduced matrix effects, it compromised the LOQ. sci-hub.se
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique that separates components of a mixture based on their physical and chemical properties. For chlorate analysis in food, graphitized carbon SPE cartridges have been successfully used to clean up sample extracts. nih.gov In the analysis of wastewater, an HLB (Hydrophilic-Lipophilic Balanced) column was found to be optimal for sample cleanup. chrom-china.com
Interference Removal Cartridges: Specialized cartridges can be used to selectively remove specific interfering anions. For example, OnGuard Ba (barium) cartridges are used to remove sulfate, while OnGuard H (hydronium) cartridges eliminate carbonate. acs.org Similarly, Ag (silver) and H (hydrogen) cartridges have been shown to significantly reduce matrix effects caused by high chloride concentrations. sci-hub.se
Extraction Methodologies: Streamlined extraction procedures can also contribute to cleaner samples. A method developed for food analysis replaced traditional blending extraction and vacuum filtration with a simple shakeout-centrifugation in a small conical tube, which reduced the sample size and solvent volume required. nih.gov Extraction is often performed using a mixture of methanol and water. chrom-china.comresearchgate.net
Chromatographic and Detection Strategies
Beyond sample cleanup, matrix effects can be addressed through optimization of the analytical method itself.
Chromatographic Separation: The choice of analytical column and elution conditions is vital. High-capacity anion exchange columns, such as the Dionex IonPac AS19, are designed to handle complex sample matrices and provide high-resolution separation of chlorate from interfering peaks. thermofisher.com In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), optimizing the gradient elution program is a key method for reducing matrix effects by separating the analyte from co-eluting matrix components. chrom-china.com
Use of Suppressors: In ion chromatography, a suppressor is placed after the analytical column and before the detector. Its function is to reduce the background conductivity of the eluent and convert the sample ions to a more conductive form, which enhances sensitivity. thermofisher.com Importantly, this process also desensitizes the sample, protecting the mass spectrometer from high salt concentrations and minimizing ion suppression in the MS interface, a common phenomenon in electrospray ionization. lcms.czlcms.cz
Isotopically Labeled Internal Standards: The most robust method for correcting matrix effects during quantification is the use of an isotopically labeled internal standard (IS). nih.govresearchgate.net For chlorate (ClO₃⁻), an oxygen-18 labeled chlorate (Cl¹⁸O₃⁻) is added to samples, calibration standards, and quality controls before any preparation steps. researchgate.net Because the IS has nearly identical chemical and physical properties to the native analyte, it experiences the same signal suppression or enhancement due to the matrix. By calculating the ratio of the analyte signal to the IS signal, the matrix effects are effectively canceled out, leading to accurate quantification. nih.govresearchgate.net
Standard Addition and Matrix-Matched Calibration: The standard addition method, where known quantities of a standard are added directly to aliquots of the sample, is another effective way to compensate for matrix effects. mdpi.com Alternatively, matrix-matched calibration involves preparing calibration standards in a blank matrix that is compositionally similar to the samples being analyzed. researchgate.net An ILV study for this compound in soil demonstrated that when comparing matrix-matched calibrants to solvent-based calibrants, the calculated percent difference was less than 5%, indicating no significant matrix effect under those conditions. epa.gov
The selection of a mitigation strategy or combination of strategies depends on the complexity of the sample matrix and the required sensitivity of the analysis. A summary of common approaches is provided in Table 1.
Table 1: Summary of Mitigation Strategies for Matrix Interference in this compound Analysis
| Mitigation Strategy | Analytical Method | Sample Matrix | Key Finding/Effectiveness | Source |
|---|---|---|---|---|
| Isotopically Labeled Internal Standard (Cl¹⁸O₃⁻) | IC-ESI-MS/MS | Environmental samples (soil, plant leachates) | Minimizes matrix effects associated with common ions without requiring expensive sample pretreatments. | researchgate.net |
| Sample Dilution (100-fold) | IC-MS | Ozonated Saline | Largely reduced interference from Cl⁻ while maintaining a feasible LOQ. | sci-hub.se |
| SPE Cleanup (Graphitized Carbon) & Labeled IS | IC-MS/MS | Foods (fruits, vegetables, flour) | Enabled a rapid, sensitive, and specific method with recoveries of 80-120%. | nih.gov |
| Barium and Hydronium Cartridges | LC-MS/MS | Water | Effectively removed sulfate and carbonate interferences, enabling reliable quantitation. | acs.org |
| Matrix-Matched Calibration | LC-MS/MS | Soil | Confirmed no significant matrix effect (<5% difference) in the validation study. | epa.gov |
Research Findings on Mitigation Effectiveness
Detailed studies have quantified the impact of both matrix interference and the effectiveness of mitigation techniques. In the analysis of soil, the specificity of one method was challenged at the 0.01 mg/kg level due to matrix interferences ranging from 6% to 34%. epa.gov However, at a higher validation level of 0.1 mg/kg, the performance data met guideline requirements, demonstrating that the impact of the matrix is concentration-dependent. epa.gov
Another study investigating chlorate in ozonated saline provides a clear example of how dilution impacts analytical recovery, as detailed in Table 2. The results show a significant improvement in the recovery of chlorate as the dilution factor increases, mitigating the suppressive effect of the high-salt matrix.
Table 2: Effect of Dilution Factor on the Recovery of Chlorate in Spiked Ozonated Saline Samples
| Dilution Factor | Spiked Concentration (μg/L) | Measured Concentration (μg/L) | Recovery (%) | RSD (%) (n=7) |
|---|---|---|---|---|
| 10 | 50 | 29.5 | 59.0 | 6.5 |
| 100 | 50 | 48.3 | 96.6 | 3.8 |
| 1000 | 50 | 51.2 | 102.4 | 2.1 |
Data adapted from a study on the determination of oxyhalides in ozonated saline. sci-hub.se
These findings underscore that a multi-faceted approach, often combining an efficient sample cleanup protocol with an optimized chromatographic method and the use of an internal standard, is the most effective path to mitigating matrix interference in the analysis of this compound.
Regulatory Science and Risk Assessment Research
Methodologies for Environmental Risk Assessment
The environmental risks associated with sodium chlorate (B79027) are evaluated through a combination of predictive modeling and ecological characterization. These methodologies aim to understand the compound's behavior in the environment and its potential impact on various ecosystems.
Predictive models are essential tools for estimating the movement and persistence of sodium chlorate in the environment. Due to its high water solubility and low potential to bioaccumulate, this compound is expected to be highly mobile and primarily partition into water. epa.gov It is not expected to volatilize from soil or water. epa.gov
Environmental fate models used in risk assessments, such as the Tier I GENEEC-2 (Generic Estimated Environmental Concentration Program for aquatic ecosystems), have been employed to estimate exposure concentrations in aquatic systems. epa.gov However, these models can produce conservative, high-end estimates of predicted chlorate concentrations. epa.gov This is partly because they may not fully account for the chemical speciation of chlorate in natural environments, where thermodynamic equilibrium conditions would likely favor its reduction to the chloride ion. epa.gov The decomposition of chlorate in soil is recognized as a faster biochemical process, significantly influenced by soil microbes and dependent on climatic and soil conditions. cje.net.cn In natural bodies of water, chlorate is eventually reduced to chloride. arkema.com
Key physical and chemical properties influencing its environmental transport include:
High Solubility: Freely soluble in water (1000 g/L at 20°C). ilo.org
Mobility: It is expected to be very mobile in soil and partition predominantly into water. epa.gov
Bioaccumulation: Due to a low octanol/water partition coefficient (log Kow of -2.9 to -7.18, estimated), bioaccumulation is not expected. arkema.comilo.org
Persistence: While it degrades very slowly under aerobic conditions in soil, microbial degradation can be more rapid under anaerobic conditions. ercoworldwide.com It is considered persistent, and it is advised not to let the chemical enter the environment. ilo.org
Ecological risk characterization for this compound involves assessing its potential adverse effects on non-target organisms. This process integrates exposure estimates with ecotoxicity data to determine the likelihood of harm.
The risk assessment framework considers various environmental compartments and trophic levels:
Aquatic Organisms: There appears to be no acute risk to fish at the Agency's levels of concern (LOCs), although some data suggest that brown trout could be significantly more sensitive than other tested fish species. epa.gov For freshwater and saltwater invertebrates, acute risks from both agricultural and non-agricultural uses are below the LOC. epa.gov Chronic risk to invertebrates was not assessed as studies showed no treatment-related effects. epa.gov this compound is classified as toxic to aquatic life with long-lasting effects. arkema.compentachemicals.eu
Terrestrial and Aquatic Plants: Given its mode of action as a non-selective herbicide, the risk to non-target terrestrial plants is presumed to be higher than the level of concern. epa.gov For non-endangered aquatic plants, the risk quotient (RQ) was not exceeded for either agricultural or non-agricultural uses in one assessment. epa.gov However, another screening-level assessment indicated that RQs for aquatic plants could be up to 13, exceeding endangered species LOCs. epa.gov
Birds and Mammals: A preliminary risk assessment for endangered species indicated that RQs exceed LOCs for chronic risks to birds and both acute and chronic risks to mammals for agricultural and non-agricultural uses. epa.gov For example, RQs for chronic risk to birds were up to 11 for agricultural uses, and acute risks to mammals showed RQs up to 33. epa.gov
The following table summarizes findings from an ecological risk assessment for this compound.
| Receptor | Risk Finding | Risk Quotient (RQ) / Level of Concern (LOC) |
| Fish (Acute) | No acute risk at Agency LOCs (some species may be more sensitive). epa.gov | Below LOC. epa.gov |
| Freshwater/Saltwater Invertebrates (Acute) | Below LOC for agricultural and non-agricultural uses. epa.gov | RQ < 0.5. epa.gov |
| Aquatic Plants (Non-Endangered) | LOC not exceeded. epa.gov | Highest RQ = 0.91. epa.gov |
| Aquatic Plants (Endangered Species) | RQs exceed LOCs. epa.gov | RQs up to 13. epa.gov |
| Birds (Chronic, Endangered Species) | RQs exceed LOCs. epa.gov | RQs up to 11 (agricultural uses). epa.gov |
| Mammals (Acute, Endangered Species) | RQs exceed LOCs. epa.gov | RQs up to 33. epa.gov |
| Mammals (Chronic, Endangered Species) | RQs exceed LOCs. epa.gov | RQs up to 1.2 (agricultural uses). epa.gov |
Predictive Models for Environmental Fate and Transport
Human Health Risk Assessment Frameworks
Human health risk assessments for this compound evaluate potential adverse effects from various exposure pathways, including diet and occupational settings. These frameworks use toxicological data and exposure models to characterize risk to the general population and specific subgroups.
Dietary exposure to chlorate can occur from its presence in food and drinking water. regulations.goveuropa.eu Chlorate can enter the food supply as a byproduct of using chlorinated substances for water disinfection and food processing. europa.eubund.de Drinking water is often the main contributor to total dietary exposure. regulations.goveuropa.eu
Risk assessments for dietary exposure utilize comprehensive models and consumption data.
Modeling: The Dietary Exposure Evaluation Model (DEEM-FCID™) has been used, which incorporates food consumption data from surveys like the USDA's Continuing Surveys of Food Intakes by Individuals (CSFII). epa.gov
Risk Characterization: The risk is often expressed as a percentage of the chronic Population Adjusted Dose (cPAD). epa.gov For the general U.S. population, chronic dietary risk from food only is typically below the level of concern. epa.gov However, when drinking water is included, the risk can increase significantly, particularly for sensitive subpopulations like infants. epa.gov For example, one assessment found that for infants, exposure from drinking water at the highest annual average concentration was 159% of the cPAD. epa.gov A 2018 assessment noted that the total dietary risk, including food and refined drinking water estimates, was not of concern, with the most exposed group (children 1-2 years old) at 8.4% of the cPAD. regulations.gov
International Assessments: The European Food Safety Authority (EFSA) established a tolerable daily intake (TDI) of 3 µg/kg of body weight and an acute reference dose (ARfD) of 36 µg/kg of body weight. rivm.nl EFSA's analysis concluded that long-term exposure could be a concern for children with mild iodine deficiency, while acute exposure was unlikely to exceed the safe level. europa.eu
The following table presents data from a U.S. EPA chronic dietary risk assessment for chlorate. regulations.gov
| Population Subgroup | Food Exposure (% cPAD) | Drinking Water Exposure (% cPAD) | Total Dietary Exposure (% cPAD) |
| General U.S. Population | 1.6% | 1.7% | 3.3% |
| All Infants (<1 year old) | 2.5% | 3.9% | 6.4% |
| Children 1-2 years old | 5.0% | 3.4% | 8.4% |
| Children 3-5 years old | 4.0% | 2.5% | 6.5% |
| Females 13-49 years old | 1.6% | 1.7% | 3.3% |
Occupational exposure to this compound primarily occurs during its manufacture and handling. arkema.comwww.gov.uk The main routes of exposure for workers are inhalation of dust or aerosols; dermal absorption is not considered significant due to the compound's properties as an inorganic salt. epa.govilo.org
Frameworks for assessing occupational risk include:
Exposure Scenarios: Assessments consider short-term (1-30 days) and intermediate-term (1-6 months) exposure scenarios for workers, as long-term exposure is not expected for most tasks. epa.gov
Exposure Databases: Data from resources like the Pesticide Handler Exposure Database (PHED) are used to estimate exposure levels for tasks such as mixing and loading. epa.gov
Risk Calculation: Risk is often quantified using the Margin of Exposure (MOE) approach, where MOEs greater than 100 are generally considered below the level of concern. epa.gov
Control Measures: this compound is often manufactured and handled in closed systems to minimize worker contact. arkema.com Where direct contact is possible, personal protective equipment (PPE) such as safety goggles, protective suits, gloves, and respirators are recommended. arkema.com No specific occupational exposure limits (OELs) have been established in some jurisdictions, but Temporary Emergency Exposure Limits (TEELs) have been defined by the US Department of Energy. nj.govindustrialchemicals.gov.au
The following table shows the Temporary Emergency Exposure Limits (TEELs) for this compound. nj.gov
| TEEL Level | Concentration | Description |
| PAC-1 / TEEL-1 | 0.4 mg/m³ | The airborne concentration above which it is predicted that the general population could experience mild, transient adverse health effects. |
| PAC-2 / TEEL-2 | 3 mg/m³ | The airborne concentration above which it is predicted that the general population could experience irreversible or other serious health effects that could impair the ability to take protective action. |
| PAC-3 / TEEL-3 | 75 mg/m³ | The airborne concentration above which it is predicted that the general population could experience life-threatening health effects. |
Aggregate exposure assessments combine exposures from all relevant non-occupational sources to determine the total risk for the general population and its subgroups. publications.gc.ca For this compound, these assessments primarily focus on dietary exposures from food and drinking water, as residential pesticide uses have been discontinued. epa.govregulations.gov
The framework for aggregate exposure modeling involves:
Combining Pathways: The model sums the estimated exposures from different routes. publications.gc.ca For chronic risk, this involves adding the exposure from food to the exposure from drinking water. epa.gov
Assessing Different Timeframes:
Acute Aggregate Risk: This is generally not a concern for this compound because toxicological studies have not identified an adverse effect attributable to a single dose. epa.govfederalregister.gov
Short-Term Aggregate Risk: This considers short-term residential exposures plus chronic dietary intake. federalregister.gov Since residential uses are no longer registered, this risk is considered minimal. epa.govregulations.gov
Chronic Aggregate Risk: This is the primary focus and combines long-term exposure from food and drinking water. epa.gov The assessment concludes that while chronic risk is generally not a concern for the U.S. population, it can be for specific subgroups like infants, mainly driven by chlorate levels in drinking water. epa.govepa.gov
Integration with Other Frameworks: The Aggregate Exposure Pathway (AEP) framework has been proposed as a way to link exposure science with toxicology, including for compounds like perchlorate (B79767), which shares a mechanism of action with chlorate. toxicology.org This approach helps to organize and integrate mechanistic data for more comprehensive risk assessment. toxicology.org
Assessments have concluded that there is a reasonable certainty of no harm from aggregate exposure to the general population, but highlight the importance of monitoring and managing the key drivers of exposure, particularly chlorate in drinking water. regulations.govfederalregister.gov
Occupational Exposure Assessment
Comparative Risk Analysis of this compound and Alternatives
This compound, while an effective herbicide and defoliant, presents a number of risks that necessitate a comparative analysis with available alternatives. usda.gov It is a strong oxidizing agent, creating a significant fire and explosion hazard when mixed with organic materials, sulfur, or other combustible substances. usda.gov In terms of toxicity, this compound is considered 30 to 50 times more toxic to plants than sodium chloride. usda.gov
From a human and environmental health perspective, this compound poses several concerns. Ingestion of 5-10 grams can be fatal to adults, and 2 grams can be fatal to children. usda.gov It can also lead to blood cell damage, and kidney and liver damage upon acute exposure. usda.gov Long-term exposure in birds has been linked to reduced egg production and fertility. usda.gov Furthermore, it can persist in the soil for several months to years, depending on various environmental factors. usda.gov
Alternatives to this compound for weed control and defoliation encompass a range of chemical and non-chemical methods. usda.govagriculturejournals.cznumberanalytics.com Chemical alternatives include other inorganic salts like magnesium chloride and potassium sulfate (B86663), as well as organic herbicides. usda.gov Natural product-based herbicides utilize substances like natural acids (acetic and citric acid), herbicidal soaps, iron-based compounds, salt-based herbicides, and phytotoxic oils (clove, peppermint, pine, citronella). naturepest.com Non-chemical alternatives involve practices such as irrigation management, capitalizing on the first frost for defoliation, hand harvesting, and mechanical methods like tillage and finger weeders. usda.govagriculturejournals.cz
A comparative analysis reveals that while alternatives may be less effective or more costly in some instances, they often present a lower risk profile. usda.govatamanchemicals.com For example, many natural herbicides have a shorter half-life in the soil and lower toxicity to non-target organisms. naturepest.com However, they may require more frequent applications. naturepest.com Mechanical and cultural methods avoid the introduction of chemicals into the environment altogether but can be more labor-intensive and may have their own environmental impacts, such as soil erosion from tillage. agriculturejournals.cz
Interactive Data Table: Comparative Risk Profile of this compound and Alternatives
| Feature | This compound | Chemical Alternatives (e.g., Pelargonic Acid, Acetic Acid) | Non-Chemical Alternatives (e.g., Mechanical Weeding, Mulching) |
| Efficacy | High, non-selective. usda.gov | Variable, often contact-based and less effective on perennial weeds. cambridge.org | Can be highly effective but often more labor-intensive. agriculturejournals.cz |
| Human Health Risk | High; toxic if ingested, can damage organs. usda.gov | Generally lower, but some can cause skin/eye irritation. naturepest.com | Minimal direct health risks. |
| Environmental Risk | Soil persistence, toxicity to non-target organisms, fire hazard. usda.gov | Generally lower persistence and toxicity. naturepest.com | Potential for soil erosion with tillage; plastic mulches can create waste. agriculturejournals.cz |
| Cost | Generally cost-effective. atamanchemicals.com | Can be more expensive due to the need for multiple applications. naturepest.com | High initial investment for machinery; labor costs can be significant. agriculturejournals.cz |
| Mode of Action | Disrupts photosynthesis and acts as a soil sterilant. usda.govatamanchemicals.com | Destroy leaf cuticles or cause cell leakage. naturepest.com | Physical removal or suppression of weeds. agriculturejournals.cz |
Policy Implications and Sustainable Management Strategies
The use of this compound is subject to increasing regulatory scrutiny globally due to its potential health and environmental impacts. galab.comn-bnn.de For instance, the European Union has prohibited the use of chlorate-containing pesticides since 2010. galab.com In the United States, while it is a registered pesticide, there are ongoing assessments of its dietary risks. regulations.gov These regulatory trends underscore the need for sustainable management strategies and the development of safer alternatives.
Sustainable management of this compound involves a multi-faceted approach. For its production, this includes adopting energy-efficient technologies like membrane cell technology, utilizing renewable energy sources, implementing closed-loop water systems to minimize water waste, and responsible waste management to reduce by-products. dlhope.com.sgdlhope.com.sgchemtradeasia.sg In its application as a herbicide or defoliant, sustainable practices include integrated weed management (IWM) systems that combine chemical, cultural, mechanical, and biological control methods to minimize reliance on any single approach. numberanalytics.comawsjournal.org
Research into Safer Alternatives and Green Technologies
Significant research is underway to identify and develop safer and more environmentally benign alternatives to this compound. This research spans both chemical and non-chemical approaches.
Safer Chemical Alternatives:
Natural Herbicides: Research is exploring a variety of plant-derived oils and acids for their herbicidal properties. naturepest.com These include d-limonene (from citrus oil), clove oil, and pelargonic acid. naturepest.comcambridge.org The mode of action for many of these is the destruction of the plant's waxy cuticle, leading to desiccation. naturepest.com
Bio-herbicides: This area of research focuses on using microorganisms or their metabolites to control weeds.
Improved Formulations: For existing chemical alternatives, research aims to improve formulations to enhance efficacy and reduce application rates, thereby minimizing environmental exposure.
Green Technologies for Weed Control:
Mechanical Weed Control: Advances in agricultural machinery have led to the development of more precise and efficient mechanical weeders, such as finger weeders and brush weeders, which can reduce the negative impacts of traditional tillage. agriculturejournals.cz
Thermal Weeding: This involves using heat (flame, hot water, or steam) to kill weeds.
High-Pressure Water Blasting: This technology uses a high-pressure jet of water to destroy the foliage and root systems of weeds. agriculturejournals.cz
Mulching: The use of organic (e.g., wood chips, straw) or synthetic (e.g., plastic films) mulches to suppress weed growth is a well-established and effective technique. agriculturejournals.cz
The overarching goal of this research is to provide effective weed management solutions that have a reduced environmental footprint and lower risks to human health compared to traditional broad-spectrum herbicides like this compound. atamanchemicals.com
Improvements in Regulatory Measurement Methodologies (e.g., COD interference)
A significant challenge in the regulatory monitoring of industrial wastewater is the interference of certain substances with standard analytical methods. This compound has been identified as a compound that can interfere with the measurement of Chemical Oxygen Demand (COD). researchgate.netresearchgate.net COD is a critical parameter used to assess the level of organic pollutants in water.
The standard method for COD determination often uses potassium dichromate as a strong oxidizing agent. scirp.org However, in the presence of this compound, particularly under the acidic and high-temperature conditions of the COD test, the chlorate itself can oxidize organic matter. researchgate.net This leads to an underestimation of the true COD value, as the consumption of the dichromate oxidant is reduced. researchgate.net This interference is not a reflection of actual wastewater treatment but rather an artifact of the measurement process. researchgate.net
Research has shown that this interference is dependent on the dosage of this compound and is not significantly affected by reaction time, pH, or temperature under normal wastewater conditions. researchgate.net This has led to concerns about the potential for intentional use of this compound to manipulate COD readings for compliance purposes. researchgate.net
To address this issue, research is focused on developing more robust and interference-proof methods for COD measurement. researchgate.netresearchgate.net Potential improvements include:
Pre-treatment of samples: Developing methods to remove or neutralize interfering substances like this compound before COD analysis. One approach involves adding a reducing agent to consume the residual chlorate before the standard COD measurement. researchgate.net
Alternative analytical techniques: Exploring alternative methods for quantifying organic pollutants that are not susceptible to interference from compounds like this compound.
Revising standard methods: Updating regulatory standard methods to explicitly account for and mitigate the interference from this compound and other similar compounds. researchgate.netresearchgate.net For example, for high chloride wastewater, which also interferes with COD measurement, methods involving dilution or the addition of mercury sulfate to mask the chloride are used, although these have their own limitations. scirp.org
These improvements are crucial for ensuring the accuracy and reliability of environmental monitoring data and for preventing the misuse of chemicals to circumvent regulatory standards.
Future Research Directions in Sodium Chlorate Chemistry
Exploration of Novel Catalytic Systems for Production
The primary method for producing sodium chlorate (B79027) is through the electrolysis of a hot sodium chloride solution, a process that is notably energy-intensive. chalmers.se Future research is increasingly focused on the development of novel catalytic systems to improve the efficiency and sustainability of this process. The anode, where the oxidation of chloride ions to chlorine occurs, is a critical component. diva-portal.org Investigations into new electrode coatings are a promising area. For instance, developing electrocatalytic coatings with mixtures of metal oxides, such as ruthenium oxide, iridium oxide, and antimony oxide with titanium oxide, could lead to more stable and efficient electrodes. google.com
A key challenge in the electrolytic process is the competing reaction of oxygen evolution. google.com Research into catalysts that selectively inhibit this side reaction while promoting the desired chlorate formation is crucial. google.com The nanostructure of the electrode coating has been shown to play a significant role in its catalytic properties, with a larger effective area leading to superior performance. diva-portal.org Therefore, future studies will likely explore the synthesis and application of nanostructured catalysts to maximize surface area and catalytic activity. diva-portal.orgatamanchemicals.com The use of model systems, such as spin-coated electrode films, will be instrumental in these investigations, allowing for detailed characterization of catalyst properties at the nanoscale. diva-portal.org
Deeper Mechanistic Understanding of Chiral Crystallization
Sodium chlorate presents a fascinating case of chiral symmetry breaking. Although the NaClO₃ molecule itself is achiral, it crystallizes into a chiral cubic system. optica.org The mechanism behind this spontaneous emergence of chirality from an achiral solution remains a subject of intense research and debate. ucm.esresearchgate.net It is understood that perturbations during crystallization can lead to a deviation from a racemic mixture of left- and right-handed crystals. researchgate.net
Current theories suggest that the process may involve a polymorphic transformation from a metastable achiral crystal to a stable chiral one. optica.org However, the traditional model of a single "mother crystal" determining the chirality of subsequent crystals does not fully account for all experimental observations, especially in cases of rapid primary nucleation. ucm.esresearchgate.netarxiv.org
Future research will need to employ advanced in-situ techniques, such as polarized-light microscopy and cryogenic single-crystal X-ray diffraction, to directly observe the early stages of crystallization. researchgate.net Theoretical investigations are also needed to fully understand the complex phase transformations and the factors that influence enantioselectivity. optica.org The role of external fields, such as the orbital angular momentum of light, in controlling the chirality of this compound crystals is another exciting avenue for exploration. optica.org
Advanced Computational Modeling for Predictive Science
These models can help in designing more optimal and less power-consuming electrolytic cells. chalmers.se Furthermore, predictive models can be developed to forecast key operational parameters. For instance, adaptive neuro-fuzzy inference system (ANFIS) models have been successfully used to predict the pH of the cell electrolyte from real-time plant data, which is crucial for maintaining high current efficiency. researchgate.nettandfonline.com
Future research in this area will focus on developing more sophisticated and integrated models that can account for a wider range of variables and their interactions. This includes modeling the degradation of electrolytes at a molecular level to enhance the safety and lifespan of electrochemical systems. researchgate.net The use of Density Functional Theory (DFT) calculations can aid in understanding reaction mechanisms and assigning experimental signals, such as those from in-situ Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net
Table 1: Parameters for ANFIS Modeling of this compound Cell pH
| Input Parameter | Description | Relevance |
| Brine Flow Rate | The rate at which the sodium chloride solution is fed into the cell. | Affects reactant concentration. |
| HCl Flow Rate | The rate of hydrochloric acid addition. | Used for pH control. |
| NaOH Flow Rate | The rate of sodium hydroxide (B78521) addition. | Used for pH control. |
| Cell Electrolyte Temperature | The operating temperature of the electrolytic cell. | Influences reaction kinetics and solubility. |
| DC Load Current | The direct current applied to the electrodes. | Drives the electrochemical reaction. |
| pH of Feed Input | The initial pH of the electrolyte feed. | A key control parameter. |
This table is generated based on data from studies on adaptive neuro-fuzzy modeling for predicting this compound cell pH. researchgate.nettandfonline.com
Development of Environmentally Benign Applications
While this compound's primary use is in the pulp and paper industry for producing chlorine dioxide as a bleaching agent, there is growing interest in developing new, environmentally friendly applications. chemtradeasia.inatamanchemicals.com The elemental chlorine-free (ECF) bleaching process, which utilizes chlorine dioxide generated from this compound, is already considered more environmentally friendly than traditional chlorine-based methods. chemtradeasia.inusda.gov
Future research could explore the use of this compound in advanced oxidation processes for water treatment. marketpublishers.com Chlorine dioxide, derived from this compound, is an effective disinfectant that does not produce harmful chlorinated byproducts, making it a safer alternative to chlorine for water purification. chemtradeasia.in There is also potential for its use in energy storage systems, such as chlorate-based flow batteries, and in the controlled release of oxygen from nanomaterials. atamanchemicals.commarketpublishers.com
Another area of research is its application in agriculture. While it has been used as a non-selective herbicide, a deeper understanding of its mechanism of action could lead to more targeted and efficient uses, minimizing environmental impact. atamanchemicals.comusda.gov
Refined Toxicological and Ecotoxicological Pathway Elucidation
A comprehensive understanding of the toxicological and ecotoxicological pathways of this compound is essential for ensuring its safe use and for developing strategies to mitigate its environmental impact. This compound is rapidly absorbed and distributed in the body, where it can exert oxidative action. oecd.org The primary acute toxic effect is the oxidation of red blood cells, leading to methemoglobinemia. oecd.orgchemtradelogistics.com
Future research should focus on refining our understanding of these pathways at a molecular level. This includes investigating the mechanisms of chronic toxicity, such as its potential to inhibit iodide transport in the thyroid, which can affect thyroid hormone synthesis. oecd.org While current studies indicate a low potential for skin sensitization, further investigation into long-term dermal exposure is warranted. oecd.org
On the ecotoxicological front, while this compound biodegrades slowly under aerobic conditions, its fate and effects in various environmental compartments need further study. ercoworldwide.com Research should aim to better understand its impact on soil microbial metabolism and its potential for bioaccumulation. usda.gov This knowledge is crucial for establishing safe environmental limits and for developing effective remediation strategies in case of contamination. usda.govercoworldwide.com
Integration of Multi-Omics Approaches in Biological Impact Studies
To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics approaches. mdpi.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive analysis of the molecular changes that occur in an organism upon exposure to a substance. nih.gov
For instance, in the context of its herbicidal action, multi-omics can help elucidate the complex network of genes, proteins, and metabolites that are affected, providing a deeper understanding of its mode of action. researchgate.net Similarly, in toxicological studies, these approaches can identify biomarkers of exposure and effect, leading to more sensitive and specific methods for assessing risk. nih.gov
The application of multi-omics is also relevant to understanding its effects in industrial applications, such as its interaction with microbial communities in wastewater treatment. By studying the changes in the microbiome and the metabolic pathways of microorganisms, researchers can optimize processes and mitigate any adverse environmental impacts. mdpi.comacs.org The integration of data from these different "omic" layers will be key to building comprehensive models of the biological impact of this compound. mdpi.com
Q & A
Q. What are the standard laboratory synthesis methods for sodium chlorate, and what factors influence yield and purity?
this compound is typically synthesized via electrolysis of sodium chloride solutions under controlled conditions. Key factors include:
- Current density and temperature : Higher current density (e.g., 2–3 kA/m²) increases reaction rate but requires precise temperature control (40–60°C) to avoid side reactions .
- pH management : Maintaining neutral to slightly alkaline pH prevents chlorine gas evolution and favors chlorate formation over hypochlorite .
- Electrode material : Titanium-based anodes coated with mixed metal oxides (e.g., RuO₂-TiO₂) enhance efficiency and reduce corrosion . Post-synthesis purification involves recrystallization from hot water to remove impurities like chloride ions, verified via ion chromatography .
Q. How should researchers handle and store this compound to ensure safety and stability during experiments?
this compound is a strong oxidizer (Reactivity Rating: 3/4) and requires:
- Storage : In airtight containers, away from combustible materials, reducing agents, and direct sunlight. A cool, dry environment (<25°C) prevents decomposition .
- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Fume hoods must be used during handling to avoid inhalation .
- Emergency protocols : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
Q. What analytical techniques are recommended for quantifying this compound concentrations in aqueous solutions?
- Ion chromatography (IC) : Detects chlorate (ClO₃⁻) and chloride (Cl⁻) simultaneously with a detection limit of 0.1 ppm .
- Spectrophotometry : MQuant® Chloride Test kits measure residual chloride post-reaction, ensuring synthesis completeness .
- Titration : Redox titration with ferrous ammonium sulfate (FAS) under acidic conditions quantifies chlorate via iodometric back-titration .
Advanced Research Questions
Q. How can machine learning models optimize electrochemical parameters for this compound synthesis?
- Data collection : Sensors monitor real-time variables (voltage, brine concentration, electrode gap) during electrolysis .
- Feature engineering : Correlations between parameters (e.g., temperature vs. current efficiency) are identified using Python libraries like Pandas and SciPy .
- Model training : Regression models (e.g., random forest) predict optimal conditions, validated via cross-validation to minimize energy consumption while maximizing yield . Example: A 2023 study achieved a 12% reduction in energy use by optimizing electrode spacing and brine flow rates using AI .
Q. What strategies resolve contradictory data on this compound’s oxidative reactivity under varying pH conditions?
Contradictions often arise from unaccounted variables:
- Controlled experiments : Isolate pH effects by fixing other factors (e.g., temperature, ionic strength). For example, at pH < 4, chlorate decomposes to chlorine dioxide, altering reactivity .
- Advanced characterization : Use Raman spectroscopy to track intermediate species (e.g., ClO₂⁻) during reactions, clarifying mechanistic pathways .
- Meta-analysis : Compare datasets across studies to identify consensus thresholds (e.g., optimal pH range of 6–8 for stable chlorate activity) .
Q. What methodologies assess the environmental impact of this compound degradation byproducts in ecosystems?
- Residue analysis : LC-MS/MS detects chlorite (ClO₂⁻) and chlorate (ClO₃⁻) in soil/water samples, with limits of detection (LOD) < 0.05 ppm .
- Toxicity assays : Microcosm studies evaluate effects on aquatic organisms (e.g., Daphnia magna) under OECD guidelines, measuring LC₅₀ values .
- Degradation pathways : Isotopic labeling (¹⁸O) tracks chlorate breakdown into chloride (Cl⁻) and oxygen, informing bioremediation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
